Product packaging for 5-Bromo-1-methyl-1H-indazol-3-amine(Cat. No.:CAS No. 1000018-06-3)

5-Bromo-1-methyl-1H-indazol-3-amine

Cat. No.: B110947
CAS No.: 1000018-06-3
M. Wt: 226.07 g/mol
InChI Key: BKBSBRJIGMVBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-1-methyl-1H-indazol-3-amine is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. The 1H-indazol-3-amine structure is recognized as an effective hinge-binding fragment, making it a valuable scaffold for developing kinase inhibitors . Researchers utilize this brominated indazole derivative as a key synthetic precursor to access more complex 3,5-disubstituted indazole derivatives via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to explore structure-activity relationships . These structural modifications are central to creating potential therapeutic agents that can induce apoptosis and cell cycle arrest in cancer cells by inhibiting critical pathways like the Bcl-2 family and the p53/MDM2 interaction . Furthermore, the indazole core is a privileged structure in pharmacology, featured in several approved drugs and clinical candidates that target pathways like PI3K/AKT/mTOR, which are crucial in cell survival and proliferation and are commonly dysregulated in human cancers . As such, this compound serves as a critical building block for researchers designing and synthesizing novel bioactive molecules for evaluating antitumor activity and other pharmacological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN3 B110947 5-Bromo-1-methyl-1H-indazol-3-amine CAS No. 1000018-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBSBRJIGMVBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649968
Record name 5-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-06-3
Record name 5-Bromo-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-Bromo-1-methyl-1H-indazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
CAS Number 1000018-06-3
Appearance Solid
Melting Point Not available (Analog: 5-bromo-1-methyl-1H-imidazole, 40-44 °C)
Boiling Point Not available (Analog: 5-Bromo-3-methyl-1H-indole, 325.1±22.0 °C at 760 mmHg)
Solubility Data not available. Likely soluble in organic solvents like DMSO, DMF, and methanol.
Predicted logP 2.4 (for 5-Bromo-4-fluoro-1-methyl-1H-indazole)
pKa Data not available

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, 5-bromo-1H-indazol-3-amine. The general workflow involves the synthesis of the parent indazole followed by N-methylation.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_methylation N-Methylation cluster_purification Purification 5_Bromo_2_fluorobenzonitrile 5-Bromo-2-fluorobenzonitrile Reaction_Vessel_1 Reaction Vessel (Ethanol, Reflux) 5_Bromo_2_fluorobenzonitrile->Reaction_Vessel_1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel_1 5_Bromo_1H_indazol_3_amine 5-Bromo-1H-indazol-3-amine Reaction_Vessel_1->5_Bromo_1H_indazol_3_amine Cyclization Reaction_Vessel_2 Reaction Vessel (Anhydrous THF) 5_Bromo_1H_indazol_3_amine->Reaction_Vessel_2 Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction_Vessel_2 Base Base (e.g., NaH) Base->Reaction_Vessel_2 Crude_Product Crude this compound Reaction_Vessel_2->Crude_Product Alkylation Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Figure 1: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine

This procedure is adapted from established methods for the synthesis of similar indazole derivatives.

  • Materials: 5-Bromo-2-fluorobenzonitrile, hydrazine hydrate, ethanol.

  • Procedure:

    • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol, add an excess of hydrazine hydrate (approximately 10-50 equivalents).

    • Heat the reaction mixture to reflux for a period of 20 minutes to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess hydrazine.

    • The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol to yield 5-bromo-1H-indazol-3-amine.

Step 2: N-Methylation of 5-Bromo-1H-indazol-3-amine

This is a general protocol for the N-alkylation of indazoles and may require optimization for this specific substrate.

  • Materials: 5-Bromo-1H-indazol-3-amine, a suitable base (e.g., sodium hydride), a methylating agent (e.g., methyl iodide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran - THF).

  • Procedure:

    • Dissolve 5-bromo-1H-indazol-3-amine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add the base (e.g., sodium hydride, 1.1 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for approximately 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 equivalents) dropwise.

    • Allow the reaction to proceed, monitoring its completion by TLC.

    • Upon completion, the reaction is quenched, and the crude product is extracted.

Purification

The crude this compound can be purified using standard laboratory techniques.

  • Column Chromatography: Purification can be performed on a silica gel column using a suitable eluent system, such as a mixture of ethyl acetate and hexanes.

  • Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Properties

While a full, experimentally verified dataset is not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of its parent compound and similarly structured molecules. Commercial suppliers list the availability of NMR, HPLC, and LC-MS data for this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a signal for the amine protons.

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the bromine substituent and the electronic environment of the heterocyclic ring.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom. A common fragmentation pattern may involve the loss of the methyl group or other small fragments.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the current literature. However, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, and numerous derivatives have demonstrated significant biological activities, particularly as kinase inhibitors in oncology.

Kinase Inhibition: The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment, a key interaction for many kinase inhibitors. Structurally related indazole derivatives have shown potent inhibitory activity against a variety of kinases. A positional isomer, 6-Bromo-1-methyl-1H-indazol-4-amine, and its derivatives are being investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.

Antiproliferative and Apoptotic Effects: Inhibition of kinases like PLK4 can lead to mitotic errors and induce apoptosis in cancer cells. Furthermore, some indazole derivatives have been shown to affect the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis. It is plausible that this compound may exhibit similar antiproliferative and pro-apoptotic effects in cancer cell lines.

Kinase_Inhibition_Pathway Indazole_Derivative 5-Bromo-1-methyl-1H- indazol-3-amine PLK4 PLK4 Kinase Indazole_Derivative->PLK4 Inhibition p53_Pathway p53 Signaling Pathway Indazole_Derivative->p53_Pathway Potential Modulation Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Promotes Mitotic_Errors Mitotic Errors Centrosome_Duplication->Mitotic_Errors Leads to (if inhibited) Apoptosis Apoptosis Mitotic_Errors->Apoptosis p53_Pathway->Apoptosis Induces

Figure 2: Potential signaling pathways modulated by this compound.

Safety and Handling

The compound is classified with the GHS07 pictogram and the hazard statement H302, indicating it is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on available scientific literature and predictive models. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

The Biological Activity of 3-Aminoindazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively investigated, leading to the discovery of potent agents with applications in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of 3-aminoindazole derivatives, with a focus on their anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and structure-activity relationships.

Core Biological Activities

3-Aminoindazole derivatives have been primarily explored for their potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] The versatility of the 3-aminoindazole core allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Anticancer Activity

The predominant therapeutic application of 3-aminoindazole derivatives is in oncology. These compounds have been shown to inhibit a range of kinases implicated in cancer cell proliferation, survival, angiogenesis, and metastasis.[2] Notable targets include Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptors (VEGFR).[3][4] By inhibiting these kinases, 3-aminoindazole derivatives can disrupt key signaling pathways, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.

Other Biological Activities

Beyond their anticancer effects, some 3-aminoindazole derivatives have exhibited other valuable biological properties, including:

  • Anti-inflammatory activity: Certain derivatives have shown potential in modulating inflammatory responses.[5]

  • Antimicrobial activity: Some compounds have demonstrated activity against bacterial and other microbial strains.[6][7]

  • Antiviral activity: The indazole scaffold is a component of the HIV-1 capsid inhibitor Lenacapavir.[8]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected 3-aminoindazole derivatives against various cancer-related targets and cell lines.

Table 1: Kinase Inhibitory Activity of 3-Aminoindazole Derivatives

Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference
Entrectinib (127)ALK12[3]
ROS1nanomolar activity[3]
pan-TRKsnanomolar activity[3]
Derivative 101FGFR169.1 ± 19.8[3]
Derivative 106FGFR12.0 ± 0.4 µM[3]
FGFR20.8 ± 0.3 µM[3]
FGFR34.5 ± 1.6 µM[3]
Derivative 119ERK120[3]
ERK27[3]
Derivative 120IDO15.3 µM[3]
Derivatives 121, 122IDO1720, 770[3]
Pazopanib Derivative (134)VEGFR-230[3]
AKE-72 (5)BCR-ABLWT< 0.5[9]
BCR-ABLT315I9[9]
Compound IABLWT4.6[9]
ABLT315I227[9]
Derivative 14aFGFR115[4]
Derivative 14bFGFR113.2[4]
Derivative 14cFGFR19.8[4]
Derivative 14dFGFR15.5[4]
Derivative 27aFGFR1< 4.1[4]
FGFR22.0[4]
Compound 7vFGFR4nanomolar activity[10]
FGFR4V550Lnanomolar activity[10]
FGFR4V550Mnanomolar activity[10]

Table 2: Antiproliferative Activity of 3-Aminoindazole Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineIC50 / EC50Reference
Derivative W24Various cancer cell linessub-micromolar to low micromolar[2]
Derivative 93HL608.3 nM[3]
HCT1161.3 nM[3]
Derivative 128H1975191 nM (EC50)[3]
HCC82722 nM (EC50)[3]
A431 (wild type)3103 nM (EC50)[3]
Urea derivatives 55a, 55bSMMC-7721, HCT116, A549, HL600.0083–1.43 µM[4]
Compound 6oK5625.15 µM[11]
HEK-293 (normal cell)33.2 µM[11]
Compound 5kHep-G23.32 µM[11]
Compound 36HCT1160.4 ± 0.3 µM
Derivative 27aKG125.3 nM[4]
SNU1677.4 nM[4]
Compounds 4, 11FLT3, c-Kit, PDGFRα-T674M dependent cellssingle-digit nanomolar (EC50)[12]

Key Signaling Pathways

The anticancer activity of 3-aminoindazole derivatives is often attributed to their ability to modulate critical signaling pathways that control cell growth, survival, and proliferation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[13] Several 3-aminoindazole derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and cell cycle arrest.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminoindazole 3-Aminoindazole Derivatives Aminoindazole->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 3-aminoindazole derivatives.

p53/MDM2 Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Its activity is tightly regulated by MDM2, which targets p53 for degradation. Certain 1H-indazole-3-amine derivatives have been shown to affect the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest.[14]

p53_MDM2_Pathway DNA_Damage DNA Damage/ Stress p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MDM2->p53 promotes degradation Aminoindazole 3-Aminoindazole Derivatives Aminoindazole->MDM2 inhibit

Caption: The p53/MDM2 feedback loop and its modulation by 3-aminoindazole derivatives.

Receptor Tyrosine Kinase (RTK) Pathways

3-Aminoindazole derivatives are potent inhibitors of several RTKs, including FGFR, ALK, and VEGFR. These receptors are key drivers of oncogenesis in various cancers.

RTK_Pathways cluster_fgfr FGFR Signaling cluster_alk ALK Signaling cluster_vegfr VEGFR Signaling FGF FGF FGFR FGFR FGF->FGFR FGFR_downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->FGFR_downstream Proliferation_Survival Proliferation & Survival FGFR_downstream->Proliferation_Survival Ligand_ALK Ligand ALK ALK Ligand_ALK->ALK ALK_downstream Downstream Signaling (JAK-STAT, PI3K-AKT) ALK->ALK_downstream ALK_downstream->Proliferation_Survival VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR_downstream Downstream Signaling (PLCγ, PI3K-AKT) VEGFR->VEGFR_downstream Angiogenesis Angiogenesis VEGFR_downstream->Angiogenesis Aminoindazole 3-Aminoindazole Derivatives Aminoindazole->FGFR Aminoindazole->ALK Aminoindazole->VEGFR

Caption: Inhibition of key Receptor Tyrosine Kinase (RTK) pathways by 3-aminoindazole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 3-aminoindazole derivatives is highly dependent on the nature and position of substituents on the indazole ring and its appended functionalities.

Caption: Structure-activity relationships of 3-aminoindazole derivatives. (Note: Image source in the DOT script is a placeholder and should be replaced with an actual chemical structure image for proper rendering).

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the biological activity of 3-aminoindazole derivatives are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the 3-aminoindazole derivative and a vehicle control (e.g., DMSO). Include wells with media only as a blank. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways affected by the 3-aminoindazole derivatives.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound for a specified time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide, PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.

  • Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Create a quadrant plot to differentiate between:

    • Q4 (Annexin V- / PI-): Live cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common method involves quantifying the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. Luminescence-based assays are frequently used for their high sensitivity and throughput.

Protocol (Luminescence-based):

  • Compound Preparation: Prepare serial dilutions of the 3-aminoindazole derivative in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate peptide, and the compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature for a defined period.

  • Signal Detection: Stop the reaction and add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

3-Aminoindazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to potently and often selectively inhibit key protein kinases involved in cancer progression has driven extensive research and development efforts. This technical guide provides a comprehensive resource for understanding the biological activities of these compounds, offering valuable quantitative data, detailed experimental protocols, and insights into their mechanisms of action through the visualization of key signaling pathways. The information presented herein is intended to support the ongoing research and development of novel 3-aminoindazole-based therapeutics.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-1-methyl-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1-methyl-1H-indazol-3-amine is a pivotal chemical entity within the domain of medicinal chemistry and pharmaceutical research. While not typically an active pharmaceutical ingredient itself, it serves as a crucial structural scaffold and key intermediate in the synthesis of a multitude of bioactive molecules.[1][2] Its significance is particularly pronounced in the development of targeted cancer therapies, where the indazole core acts as a bioisostere for purines, enabling it to effectively interact with the ATP-binding sites of various protein kinases.[1][3] The 1H-indazole-3-amine framework, in particular, has been identified as a highly effective "hinge-binding" fragment, crucial for anchoring drug molecules to the hinge region of kinases, a common mechanism for kinase inhibitors.[3][4] This guide delves into the mechanisms of action of potent therapeutic agents derived from this versatile scaffold.

Core Mechanisms of Action of Indazole Derivatives

The therapeutic effects of compounds synthesized from the this compound scaffold are primarily attributed to two interconnected mechanisms: direct enzyme inhibition (specifically protein kinases) and the subsequent induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.

Kinase Inhibition

The indazole core is a cornerstone for a significant number of clinically evaluated and marketed kinase inhibitors.[3] These agents function as ATP-competitive inhibitors, binding to the catalytic site of protein kinases and preventing the phosphorylation of their downstream substrates, thereby disrupting signal transduction pathways essential for tumor growth and survival.

Marketed drugs based on the indazole scaffold, such as Pazopanib (a multi-kinase inhibitor), Entrectinib (an ALK inhibitor), and Niraparib (a PARP1/PARP2 inhibitor), underscore the versatility of this chemical motif in targeting different enzyme families.[3] Research has demonstrated that derivatives of 1H-indazol-3-amine can be engineered to potently inhibit a range of oncogenic kinases, including:

  • Bcr-Abl: Derivatives have shown high potency against both wild-type Bcr-Abl and its T315I "gatekeeper" mutant, which confers resistance to many first-generation inhibitors in Chronic Myeloid Leukemia (CML).[5][6]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazol-3-amine derivatives have been developed as potent FGFR1 inhibitors.[5]

  • Anaplastic Lymphoma Kinase (ALK): The derivative Entrectinib is a powerful ALK inhibitor with an IC₅₀ value of 12 nM.[5]

  • Other Oncogenic Kinases: Screening has revealed significant inhibitory activity against c-Kit, FLT3, VEGFR2, and PDGFRβ, among others.[6]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Substrate Substrate Protein Receptor->Substrate Activates ATP ATP ADP ADP ATP->Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Signaling Downstream Signaling P_Substrate->Signaling Activates Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor Indazole Derivative (e.g., from 5-Bromo-1-methyl -1H-indazol-3-amine) Inhibitor->Receptor Blocks ATP Binding Site Apoptosis_Pathway Indazole_Derivative Indazole Derivative MDM2 MDM2 Indazole_Derivative->MDM2 Inhibits Pathway Leading to MDM2 p53 p53 (Tumor Suppressor) MDM2->p53 Promotes Degradation p53_degradation p53 Degradation MDM2->p53_degradation p53->p53_degradation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeability Bax->Mitochondrion Promotes Permeability Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Add varying concentrations of Indazole Derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate ~4 hours) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance (570 nm) E->F G 7. Calculate IC50 value F->G

References

Structural Characterization of 5-Bromo-1-methyl-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 5-Bromo-1-methyl-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides predicted spectroscopic data based on analogous compounds, and outlines detailed experimental protocols for its synthesis and characterization.

Core Molecular Attributes

This compound is a substituted indazole with a molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol . The presence of the bromine atom, the methyl group, and the amine group on the indazole scaffold gives rise to its unique chemical and physical properties, making it a valuable intermediate for the synthesis of more complex molecules.

PropertyValue
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
CAS Number 1000018-06-3
Appearance Expected to be a solid
SMILES CN1N=C(C2=CC(Br)=CC=C12)N
InChI Key BKBSBRJIGMVBFM-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

Due to the limited availability of public experimental data for this compound, the following sections provide predicted data based on the analysis of structurally similar compounds.

Predicted ¹H and ¹³C NMR Data

The predicted Nuclear Magnetic Resonance (NMR) data provides insights into the electronic environment of the protons and carbons within the molecule.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9d1HH-4
~ 7.4 - 7.5dd1HH-6
~ 7.2 - 7.3d1HH-7
~ 5.5 - 5.7s (br)2H-NH₂
~ 3.8 - 3.9s3H-CH₃

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 150 - 152C-3
~ 140 - 142C-7a
~ 128 - 130C-5
~ 125 - 127C-4
~ 120 - 122C-6
~ 112 - 114C-3a
~ 110 - 112C-7
~ 35 - 37-CH₃
Predicted FT-IR Data

The Fourier-Transform Infrared (FT-IR) spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
3050 - 3000WeakAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch (-CH₃)
1640 - 1620StrongN-H bend (scissoring)
1600 - 1450Medium-StrongC=C aromatic ring stretch
1300 - 1200MediumC-N stretch
850 - 750StrongC-H out-of-plane bend
700 - 600MediumC-Br stretch
Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragment ions.

m/zRelative Intensity (%)Assignment
225/227High[M]⁺ (Molecular ion peak, bromine isotope pattern)
210/212Medium[M - CH₃]⁺
199/201Medium[M - CN]⁺
146Medium[M - Br]⁺
118High[M - Br - HCN]⁺

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from 5-bromo-2-fluorobenzonitrile.

Synthesis_Workflow A 5-Bromo-2-fluorobenzonitrile B 5-Bromo-1H-indazol-3-amine A->B Hydrazine Hydrate, Ethanol, Reflux C This compound B->C Methyl Iodide, Base (e.g., NaH), DMF

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine [1][2]

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 5-bromo-1H-indazol-3-amine.

Step 2: N-Methylation to this compound

  • Suspend 5-bromo-1H-indazol-3-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water).

XRay_Workflow A Purified Compound B Saturated Solution A->B C Slow Evaporation B->C D Single Crystal Formation C->D E Data Collection (Diffractometer) D->E F Structure Solution and Refinement E->F G Crystallographic Data F->G

Figure 2: Experimental workflow for X-ray crystallography.

  • Crystal Growth: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., hot ethanol) to prepare a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling to 4 °C. Alternatively, allow the solvent to evaporate slowly at room temperature over several days.

  • Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure by direct methods and refine by full-matrix least-squares on F².

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. Use a proton-decoupled pulse sequence.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Logical Relationships in Structural Elucidation

The structural characterization of this compound relies on the synergistic interpretation of data from multiple analytical techniques.

Logical_Relationships Structure Molecular Structure NMR NMR (¹H, ¹³C) Structure->NMR Connectivity & Environment IR FT-IR Structure->IR Functional Groups MS Mass Spec. Structure->MS Molecular Weight & Fragmentation XRay X-Ray Cryst. Structure->XRay 3D Arrangement & Bond Parameters

Figure 3: Interplay of analytical techniques for structural elucidation.

This guide provides a foundational understanding of the structural characteristics of this compound. The provided protocols and predicted data serve as a valuable resource for researchers working with this compound and its derivatives. Further experimental validation is encouraged to confirm the predicted spectroscopic data.

References

An In-depth Technical Guide to the Core Physicochemical Properties of 5-Bromo-1-methyl-1H-indazol-3-amine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific experimental data on the solubility and stability of 5-Bromo-1-methyl-1H-indazol-3-amine is limited. This guide provides a comprehensive framework based on established principles and methodologies for characterizing similar small molecules. The quantitative data presented herein is illustrative and intended for exemplary purposes to guide researchers.

This technical guide offers a detailed examination of the critical physicochemical properties of this compound, with a primary focus on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is fundamental to advancing a compound from discovery to clinical application. This document outlines standard experimental protocols, presents illustrative data, and discusses the potential biological context of this 3-aminoindazole derivative.

Core Physicochemical Properties

This compound is a heterocyclic amine with a molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol .[1] Its structure, featuring an indazole core, suggests potential for various intermolecular interactions that influence its solubility and stability. An understanding of these properties is crucial as they impact bioavailability, formulation, and shelf-life.

Aqueous and Solvent Solubility

Solubility is a key determinant of a drug candidate's behavior in both in vitro assays and in vivo systems. Poor solubility can hinder absorption and lead to unreliable data in biological screens. Both kinetic and thermodynamic solubility are important assessments in drug discovery.[2][3]

Illustrative Solubility Data

The following tables present hypothetical solubility data for this compound to serve as a guide for expected values and data presentation.

Table 1: Illustrative Kinetic Solubility

Assay ConditionSolventSolubility (µM)Method
pH 7.4Phosphate-Buffered Saline (PBS)45Nephelometry
pH 5.0Acetate Buffer150Nephelometry
-FaSSIF*60UV Spectroscopy
-FeSSIF**75UV Spectroscopy

Fasted State Simulated Intestinal Fluid Fed State Simulated Intestinal Fluid

Table 2: Illustrative Thermodynamic Solubility

Assay ConditionSolventSolubility (µg/mL)Method
25°C, 24hpH 7.4 PBS12.5HPLC-UV
25°C, 24hpH 1.2 HCl85.2HPLC-UV
25°C, 24hWater15.0HPLC-UV
25°C, 24hEthanol>2000HPLC-UV
Experimental Protocols for Solubility Determination

Kinetic solubility is assessed to understand a compound's behavior upon rapid dissolution from a concentrated stock solution (typically DMSO) into an aqueous medium. It is a high-throughput method often used in early discovery.[3][4]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Dispense 5 µL of the DMSO stock solution into the first well of a 96-well microtiter plate.

  • Buffer Addition: Add 245 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to the well to achieve the initial test concentration and mix thoroughly.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours to allow for precipitation.[4]

  • Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO assay1 Dispense Stock into Microtiter Plate prep1->assay1 prep2 Prepare Aqueous Buffers (e.g., PBS pH 7.4) assay2 Add Buffer and Mix prep2->assay2 assay1->assay2 assay3 Incubate at 25°C for 2 hours assay2->assay3 analysis1 Measure Light Scattering (Nephelometry) assay3->analysis1 analysis2 Determine Precipitation Point analysis1->analysis2

Kinetic Solubility Workflow

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true solubility."[5][6]

Protocol:

  • Compound Dispensing: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[5]

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 7.4 PBS) to the vial.[5]

  • Equilibration: Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[5]

  • Separation: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, against a standard curve.[6]

G start Weigh Solid Compound (approx. 1 mg) add_solvent Add 1 mL of Test Solvent start->add_solvent incubate Shake at 25°C for 24 hours add_solvent->incubate separate Centrifuge and Filter Supernatant incubate->separate quantify Analyze Concentration by HPLC-UV separate->quantify result Report Equilibrium Solubility (µg/mL) quantify->result

Thermodynamic Solubility Workflow

Chemical Stability

Assessing the chemical stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its quality, safety, and efficacy over time.[7][8] Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10]

Illustrative Stability Data (Forced Degradation)

The following table shows potential outcomes from a forced degradation study on this compound.

Table 3: Illustrative Forced Degradation Study Results

Stress ConditionTime% DegradationMajor Degradation Products
0.1 M HCl (aq)24 h8.51
0.1 M NaOH (aq)24 h2.10
5% H₂O₂ (aq)24 h12.32
Thermal (80°C, solid)72 h< 1.00
Photolytic (ICH Q1B)1.2 million lux hours4.71
Experimental Protocol for Forced Degradation

Protocol:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the compound solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH and incubate at 60°C.[9]

    • Oxidation: Treat the compound solution with 5% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal: Expose the solid compound to dry heat (e.g., 80°C).[9]

    • Photolytic: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 8, 24, 72 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Biological Context: Potential Signaling Pathway

While specific signaling pathways involving this compound are not defined in the literature, the 3-aminoindazole scaffold is a well-known "hinge-binding" fragment in many kinase inhibitors.[11] Compounds with this core often target the ATP-binding site of protein kinases, playing a role in cancer and inflammatory diseases.[12][13] For instance, Entrectinib, a potent inhibitor of ALK, ROS1, and TRK kinases, features a 3-aminoindazole core.[14]

The diagram below illustrates a hypothetical signaling pathway where a 3-aminoindazole derivative, such as the title compound, could act as an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 5-Bromo-1-methyl- 1H-indazol-3-amine Inhibitor->RTK Inhibits

Hypothetical RTK Signaling Inhibition

Conclusion

References

Potential Therapeutic Targets for 5-Bromo-1-methyl-1H-indazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methyl-1H-indazol-3-amine is a synthetic heterocyclic compound recognized as a key intermediate in the development of therapeutic agents, particularly in oncology and neurology.[1] While direct therapeutic targets of this specific molecule are not extensively documented in publicly available literature, its structural motif, the 1H-indazole-3-amine core, is a well-established pharmacophore known to interact with several key biological targets. This guide synthesizes information from related indazole derivatives to propose potential therapeutic targets for this compound and outlines a comprehensive research framework for their identification and validation. The focus is on protein kinases and apoptosis-regulating pathways, which are recurrent themes in the bioactivity of analogous compounds.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a prominent feature in numerous clinically approved and investigational drugs. Its unique chemical properties allow it to act as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.[2] Notably, the 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment, particularly for protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2] Furthermore, substituted indazoles have been shown to modulate pathways involved in programmed cell death (apoptosis), such as the p53/MDM2 axis.[2]

Given that this compound serves as a building block for targeted cancer therapies, it is plausible that its own biological activity, or that of its downstream products, is directed towards enzymes involved in tumor progression.[1] This document will explore these potential avenues for therapeutic intervention.

Putative Therapeutic Target Classes

Based on the known bioactivities of structurally related indazole-3-amine derivatives, the following target classes are proposed for this compound.

Protein Kinases

The ATP-binding site of protein kinases is a common target for small molecule inhibitors. The 1H-indazole-3-amine core can mimic the purine structure of ATP, enabling it to bind to the hinge region of the kinase domain.

Potential Kinase Targets:

  • Tyrosine Kinases: Many indazole derivatives are potent tyrosine kinase inhibitors. Examples include inhibitors of VEGFR, PDGFR, and Src family kinases, which are crucial for tumor angiogenesis and metastasis.

  • Serine/Threonine Kinases: Kinases such as those in the MAPK and PI3K/Akt pathways are also potential targets, given their central role in cell proliferation and survival.

Apoptosis and Cell Cycle Regulators

Modulation of apoptosis is a key strategy in cancer therapy. Indazole derivatives have been shown to induce apoptosis in cancer cells.

Potential Targets in Apoptotic Pathways:

  • Bcl-2 Family Proteins: These proteins are central regulators of the intrinsic apoptotic pathway. Indazole-based compounds may act as BH3 mimetics to inhibit anti-apoptotic Bcl-2 proteins.

  • p53/MDM2 Pathway: The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Some indazole derivatives have been found to interfere with the p53-MDM2 interaction, leading to p53 activation.[2]

Proposed Research Workflow for Target Identification and Validation

The following diagram outlines a systematic approach to identify and validate the therapeutic targets of this compound.

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical Evaluation A Phenotypic Screening (e.g., Anti-proliferative Assays) D Biochemical Assays (e.g., Kinase Inhibition Assays) A->D B Affinity-Based Methods (e.g., Chemical Proteomics) B->D C Computational Prediction (e.g., Molecular Docking) C->D E Cell-Based Target Engagement (e.g., CETSA) D->E F Genetic Approaches (e.g., siRNA/CRISPR) E->F G In Vivo Target Engagement F->G H Animal Models of Disease G->H

Caption: A generalized workflow for therapeutic target identification and validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide outlines for key experiments.

In Vitro Anti-Proliferative Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate, HepG2 hepatoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Example: VEGFR-2)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Western Blot for Apoptosis and Cell Cycle Markers

This technique is used to detect changes in the expression levels of proteins involved in specific cellular pathways.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, MDM2, cleaved caspase-3, and loading controls like β-actin or GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for an indazole-3-amine derivative targeting a receptor tyrosine kinase (RTK) and the p53/MDM2 pathway, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt MDM2 MDM2 Akt->MDM2 Activation p53 p53 MDM2->p53 Inhibition Bax Bax p53->Bax Activation Apoptosis Apoptosis Bax->Apoptosis Indazole This compound Indazole->RTK Inhibition Indazole->MDM2 Inhibition?

Caption: A hypothetical signaling pathway modulated by an indazole derivative.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, Ki) specifically for the biological activity of this compound against defined therapeutic targets. The table below is a template that can be used to summarize such data once it becomes available through the experimental workflows outlined above.

Target Assay Type IC50 / Ki (µM) Cell Line(s) Reference
e.g., VEGFR-2Kinase AssayData not availableN/AInternal Data
e.g., A549MTT AssayData not availableA549Internal Data
e.g., K562MTT AssayData not availableK562Internal Data

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. While direct evidence of its therapeutic targets is currently lacking, the well-documented activities of the broader indazole-3-amine class strongly suggest that protein kinases and apoptosis regulators are high-priority candidates for investigation. The experimental framework provided in this guide offers a clear path forward for elucidating the mechanism of action of this compound and unlocking its full therapeutic potential. Future research should focus on a systematic screening against a panel of kinases and an in-depth evaluation of its effects on key cancer-related signaling pathways. The synthesis of a focused library of derivatives based on the this compound scaffold could also lead to the discovery of compounds with enhanced potency and selectivity.

References

The Chemical Reactivity of the 3-Aminoindazole Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-aminoindazole scaffold is a privileged heterocyclic motif of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties impart a versatile reactivity, allowing for the synthesis of a diverse array of functionalized molecules with a wide range of biological activities. This guide provides a comprehensive overview of the key chemical transformations of the 3-aminoindazole core, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Condensation and Annulation Reactions: Synthesis of Fused Heterocycles

A prominent reaction of 3-aminoindazoles is their condensation with carbonyl-containing compounds to construct fused polycyclic systems. The most notable examples involve the formation of pyrimido[1,2-b]indazoles, which are known to possess a range of biological activities including anticancer and antibacterial properties.[1]

Synthesis of Pyrimido[1,2-b]indazoles

The reaction of 3-aminoindazoles with β-ketoesters or 1,3-dicarbonyl compounds provides a direct route to the pyrimido[1,2-b]indazole core.

Table 1: Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazol-4(1H)-one Derivatives [2]

3-Aminoindazole DerivativeReagentSolventConditionsYield (%)
3-AminoindazoleEthyl 4,4,4-trifluoro-3-oxobutanoateAcetic AcidReflux, 5h92
5-Bromo-3-aminoindazoleEthyl 4,4,4-trifluoro-3-oxobutanoateAcetic AcidReflux, 5h95
5-Chloro-3-aminoindazoleEthyl 4,4,4-trifluoro-3-oxobutanoateAcetic AcidReflux, 5h93
5-Methyl-3-aminoindazoleEthyl 4,4,4-trifluoro-3-oxobutanoateAcetic AcidReflux, 5h88

Experimental Protocol: General Procedure for the Synthesis of 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-ones [2]

A mixture of the respective 3-aminoindazole (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq) in glacial acetic acid (5 mL) is heated at reflux for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.

Experimental Workflow for Pyrimido[1,2-b]indazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up 3-Aminoindazole 3-Aminoindazole Mixing Mix in Solvent (e.g., Acetic Acid) 3-Aminoindazole->Mixing beta-Ketoester beta-Ketoester beta-Ketoester->Mixing Heating Heat to Reflux Mixing->Heating Cooling Cool to RT Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Solvent (e.g., Ethanol) Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Pyrimido[1,2-b]indazole Drying->Product

Caption: Workflow for pyrimido[1,2-b]indazole synthesis.

N-Functionalization Reactions

The 3-aminoindazole core possesses two primary sites for N-functionalization: the exocyclic 3-amino group and the endocyclic N1 and N2 atoms of the indazole ring. Regioselectivity can often be controlled by the choice of reagents and reaction conditions.

N-Alkylation

Alkylation of 3-aminoindazoles can lead to a mixture of N1- and N2-alkylated products, as well as substitution on the 3-amino group. The use of a strong base like sodium hydride in an aprotic solvent such as THF tends to favor N1-alkylation.[3]

Table 2: N-Alkylation of 3-Aminoindazoles [4]

3-AminoindazoleAlkylating AgentBaseSolventProduct(s)Yield (%)
3-Aminoindazole2-Dimethylaminoethyl chlorideNaHDMF1-(2-Dimethylaminoethyl)-3-aminoindazole & 2-(2-Dimethylaminoethyl)-3-aminoindazole3:1 ratio
3-Aminoindazole3-ChloropropyldimethylamineNaHDMF1-(3-Dimethylaminopropyl)-3-aminoindazole & 2-(3-Dimethylaminopropyl)-3-aminoindazole3:1 ratio

Experimental Protocol: General Procedure for N-Alkylation of 3-Aminoindazole [4]

To a solution of 3-aminoindazole (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which the aminoalkyl halide hydrochloride (1.2 eq) is added. The reaction is then stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the N-alkylated products.

Oxidative Rearrangement and Ring-Opening Reactions

Under specific oxidative conditions, the 3-aminoindazole scaffold can undergo fascinating rearrangement and ring-opening reactions, providing access to alternative heterocyclic systems.

Oxidative Rearrangement to 1,2,3-Benzotriazin-4(3H)-ones

A novel oxidative rearrangement of 3-aminoindazoles using a bromine source and an oxidant in a suitable solvent system can lead to the formation of 1,2,3-benzotriazine-4(3H)-ones.[5][6]

Table 3: Oxidative Rearrangement of 3-Aminoindazoles [6]

3-Aminoindazole DerivativeBromine SourceOxidantSolventTime (h)Yield (%)
3-AminoindazoleN-BromosuccinimidePotassium persulfateCH3CN/H2O1685
5-Methyl-3-aminoindazoleN-BromosuccinimidePotassium persulfateCH3CN/H2O1682
5-Chloro-3-aminoindazoleN-BromosuccinimidePotassium persulfateCH3CN/H2O1678
6-Fluoro-3-aminoindazoleN-BromosuccinimidePotassium persulfateCH3CN/H2O1680

Experimental Protocol: Synthesis of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one [6]

To a solution of 3-amino-1-phenyl-1H-indazole (0.3 mmol) in a mixture of acetonitrile (1 mL) and water (0.2 mL) is added N-bromosuccinimide (0.3 mmol) and potassium persulfate (0.45 mmol). The reaction mixture is stirred at room temperature for 16 hours. After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired 1,2,3-benzotriazin-4(3H)-one.

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the indazole core can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or heteroaryl substituents at specific positions of the indazole ring, which is a crucial strategy in the synthesis of kinase inhibitors.

Suzuki-Miyaura Coupling of Halo-Substituted 3-Aminoindazoles

Halogenated 3-aminoindazoles are versatile substrates for Suzuki-Miyaura coupling, enabling the formation of C-C bonds.

Table 4: Suzuki-Miyaura Coupling of 6-Bromo-3-(cyclopropanecarboxamido)-1H-indazole [7]

Boronic Acid/EsterCatalystBaseSolventTemperature (°C)Yield (%)
(3-(Ethoxycarbonyl)phenyl)boronic acidPd(dppf)Cl2Na2CO3Dioxane/H2O10080
(4-Fluorophenyl)boronic acidPd(dppf)Cl2Na2CO3Dioxane/H2O10075
(Thiophen-2-yl)boronic acidPd(dppf)Cl2Na2CO3Dioxane/H2O10068

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]

A mixture of the 6-bromo-3-(cyclopropanecarboxamido)-1H-indazole (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and sodium carbonate (2.0 eq) in a mixture of dioxane and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C overnight. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the coupled product.

The 3-Aminoindazole Core in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibition

The 3-aminoindazole moiety is a well-established "hinge-binding" fragment in the design of protein kinase inhibitors.[8] The amino group at the 3-position and the adjacent N2 atom of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. This has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases.

Inhibition of Anaplastic Lymphoma Kinase (ALK)

Derivatives of 3-aminoindazole, such as Entrectinib, have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain types of non-small cell lung cancer.[9][10][11] ALK activation leads to the stimulation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[12][13]

ALK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Inhibitor 3-Aminoindazole Inhibitor (e.g., Entrectinib) Inhibitor->ALK

Caption: ALK signaling pathway and its inhibition.

Inhibition of FLT3 and PDGFRα

The 3-aminoindazole scaffold has also been utilized to develop inhibitors of other important receptor tyrosine kinases such as FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor alpha (PDGFRα).[7][14] Mutations and overexpression of these kinases are associated with various cancers, including acute myeloid leukemia.[15] Inhibition of these kinases blocks downstream signaling cascades, including the STAT5, PI3K/AKT, and MAPK pathways.

FLT3/PDGFRα Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor FLT3 / PDGFRα STAT5 STAT5 Receptor->STAT5 Activates PI3K PI3K Receptor->PI3K Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF_MEK_ERK Activates Transcription Gene Transcription (Proliferation, Survival) STAT5->Transcription AKT AKT PI3K->AKT AKT->Transcription RAS_RAF_MEK_ERK->Transcription Inhibitor 3-Aminoindazole Inhibitor Inhibitor->Receptor

Caption: FLT3/PDGFRα signaling and its inhibition.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1-methyl-1H-indazol-3-amine is a pivotal heterocyclic building block in the synthesis of various pharmacologically active molecules. Its indazole core is a privileged structure in medicinal chemistry, frequently appearing in developed kinase inhibitors.[1][2] The strategic placement of a bromine atom at the 5-position allows for diverse functionalization through cross-coupling reactions, while the amino group at the 3-position serves as a key interaction point with the hinge region of many kinases.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potent kinase inhibitors, targeting pathways crucial in oncology, such as the PI3K/AKT/mTOR and Polo-like kinase 4 (PLK4) signaling cascades.

Key Applications

The primary application of this compound is in the development of targeted therapeutics. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents to modulate potency and selectivity. This versatility makes it an ideal scaffold for inhibitors of several kinase families.

  • PI3K Inhibitors: The phosphatidylinositol-3-kinase (PI3K) pathway is frequently dysregulated in cancer, promoting cell growth and survival.[3] The indazole scaffold can be elaborated to target the ATP-binding site of PI3K isoforms.

  • PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4] Indazole-based compounds have shown high potency against PLK4.[4][5]

Plausible Synthesis of this compound

A common route to 3-aminoindazoles involves the cyclization of a 2-halobenzonitrile with hydrazine.[1][6] Subsequent N-methylation provides the desired scaffold.

start 5-Bromo-2-fluorobenzonitrile step1 5-Bromo-1H-indazol-3-amine start->step1 Hydrazine hydrate, Ethanol, Reflux step2 This compound step1->step2 Methyl iodide, K2CO3, DMF

Caption: Plausible synthetic route to the title compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol is adapted from the synthesis of similar 3-aminoindazoles.[1][6]

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

  • Heat the reaction mixture to reflux for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting solid can be purified by recrystallization from ethanol to yield 5-Bromo-1H-indazol-3-amine.

Protocol 2: Synthesis of this compound

Materials:

  • 5-Bromo-1H-indazol-3-amine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 5-Bromo-1H-indazol-3-amine (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add methyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

This protocol describes a general procedure for coupling the indazole core with an arylboronic acid or ester.[1]

reagents Indazole Core + Arylboronic Acid reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., PdCl2(dppf)) catalyst->reaction base Base (e.g., Cs2CO3) base->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction heating Heat (90-100 °C) under N2 reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Final Kinase Inhibitor purification->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Biological Activity

The following tables summarize representative data for indazole-based kinase inhibitors, compiled to illustrate structure-activity relationship (SAR) trends.

Table 1: Inhibitory Activity of Synthesized Analogs against PLK4

Compound IDR Group (at 5-position)PLK4 IC₅₀ (nM)[4]Antiproliferative IC₅₀ (µM, MCF-7)[4]
LEAD-01 Phenyl74>10
C05 3-((4-Ethylpiperazin-1-yl)methyl)phenyl< 0.10.979
A01 Pyridin-3-yl555.2
A03 4-Fluorophenyl282.5

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[2][4]

Table 2: Inhibitory Activity of Synthesized Analogs against PI3K Isoforms

Compound IDR Group (at 5-position)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
PI3K-01 4-Morpholinophenyl527714
PI3K-02 4-(Trifluoromethyl)phenyl12852133
GSK2636771 (Reference Compound)>10004.3>1000>1000

Data is representative and based on known PI3K inhibitors to illustrate potential activity profiles.[7]

Signaling Pathway Context

The synthesized inhibitors are designed to modulate key signaling pathways implicated in cancer cell proliferation and survival.

PI3K/AKT/mTOR Signaling Pathway

GSK2636771 is a selective inhibitor of the PI3Kβ isoform.[3][8] In tumors with loss of the tumor suppressor PTEN, cancer cells become highly dependent on PI3Kβ signaling for survival.[3][8] Inhibition of PI3Kβ blocks the phosphorylation of AKT, leading to downstream inhibition of mTOR and ultimately resulting in decreased cell growth and apoptosis.[3][9][10]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->PI3K PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT/mTOR pathway and the action of inhibitors.

PLK4 Signaling in Centriole Duplication

PLK4 is the master regulator of centriole duplication. Its overexpression can lead to centrosome amplification, a hallmark of many cancers, resulting in genomic instability. Inhibiting PLK4 prevents autophosphorylation and subsequent centriole assembly, leading to cell cycle arrest and apoptosis in cancer cells.

PLK4 PLK4 AutoPhos PLK4 Autophosphorylation PLK4->AutoPhos CellCycleArrest Cell Cycle Arrest & Apoptosis PLK4->CellCycleArrest Centriole Centriole Duplication AutoPhos->Centriole GenomicInstability Genomic Instability & Tumor Progression Centriole->GenomicInstability Inhibitor Indazole-based Inhibitor Inhibitor->PLK4

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1] Specifically, derivatives of 1H-indazol-3-amine have emerged as critical components in the development of targeted therapeutics, particularly in oncology. The functionalization of the indazole core, especially at the C5 position, allows for the modulation of pharmacological properties and the exploration of new chemical space.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-1-methyl-1H-indazol-3-amine with various arylboronic acids. The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds, enabling the synthesis of a diverse library of 5-aryl-1-methyl-1H-indazol-3-amine derivatives.[2] These products are valuable intermediates for the synthesis of kinase inhibitors and other potential therapeutic agents.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-1-methyl-1H-indazol-3-amine.

Suzuki_Coupling cluster_reagents Reaction Conditions Reactant1 This compound Product 5-Aryl-1-methyl-1H-indazol-3-amine Reactant1->Product + Reactant2 Arylboronic Acid (Ar-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., DME, Dioxane/H2O) Heat Heat

Caption: General Suzuki-Miyaura Coupling Reaction Scheme.

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The yields are based on reported data for structurally similar substrates and provide a reasonable expectation for the described protocols.[3][4][5]

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME802-475-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME802-480-90
33-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃DME802-470-80
44-Acetylphenylboronic acidPd(dppf)Cl₂K₂CO₃DME802-465-75
5Thiophen-2-ylboronic acidPd(dppf)Cl₂K₂CO₃DME802-470-80
6Pyridin-3-ylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)165-75
74-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)160-70

Experimental Protocols

Two detailed protocols are provided below. Protocol A is a conventional heating method adapted from a highly analogous reaction.[1] Protocol B describes a microwave-assisted method, which can significantly reduce reaction times.[5]

Protocol A: Conventional Heating

This protocol is adapted from the successful Suzuki coupling of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add anhydrous 1,2-dimethoxyethane (DME) via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol B: Microwave-Assisted Synthesis

This protocol is based on microwave-assisted Suzuki couplings of other bromoindazoles and can offer a significant reduction in reaction time.[5]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Ethanol/Water (e.g., 2:1:1 ratio)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and cesium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Add the solvent system (e.g., 1,4-Dioxane/Ethanol/Water) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 140 °C for 1 hour.

  • After the reaction, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling reaction, from setup to product purification.

Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill) A->B C Solvent Addition B->C D Heating (Conventional or Microwave) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quench, Extract) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: General Experimental Workflow for Suzuki Coupling.

Applications in Drug Development

Derivatives of 5-aryl-1H-indazol-3-amine are of significant interest in drug development due to their potential as kinase inhibitors. Numerous kinases are implicated in the signaling pathways that drive cancer cell proliferation and survival. By functionalizing the C5 position of the indazole core, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets.

The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment, anchoring the molecule in the ATP-binding pocket of kinases.[2] The aryl group introduced at the C5 position can then extend into other regions of the binding site, allowing for additional interactions that can enhance affinity and selectivity.[2]

The synthetic routes outlined in this document provide a versatile platform for generating libraries of novel 5-aryl-1-methyl-1H-indazol-3-amine derivatives for screening against a wide range of kinase targets, thereby accelerating the discovery of new anticancer agents.

Signaling Pathway Context

The diagram below illustrates a simplified signaling pathway where a kinase, a potential target for indazole-based inhibitors, plays a crucial role. Inhibition of this kinase can block downstream signaling, leading to a therapeutic effect such as the induction of apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activation Downstream Downstream Signaling Proteins Kinase->Downstream Transcription Transcription Factors Downstream->Transcription Cell_Response Cellular Response (e.g., Proliferation, Survival) Transcription->Cell_Response Inhibitor 5-Aryl-1-methyl-1H-indazol-3-amine (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols for the N-methylation of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The N-methylation of the indazole core is a critical step in the synthesis of many pharmaceutical candidates, as the position of the methyl group (N1 vs. N2) can significantly impact the biological activity of the molecule. This document provides a detailed protocol for the N-methylation of 5-bromo-1H-indazol-3-amine, a versatile building block in drug discovery. The regioselectivity of indazole alkylation is a well-documented challenge, often yielding a mixture of N1 and N2 isomers.[1][2][3][4][5] The protocol described here focuses on conditions that favor the thermodynamically more stable N1-methylated product.

The regiochemical outcome of the methylation is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[1] Generally, the use of a strong base in an aprotic solvent promotes the formation of the indazole anion, leading to the thermodynamically favored N1-isomer.[1][6] Conversely, kinetic control, which can be achieved under milder or acidic conditions, tends to yield the N2-isomer.[2][4]

Chemical Reaction Pathway

N-methylation of 5-bromo-1H-indazol-3-amine start 5-bromo-1H-indazol-3-amine reagents + CH3I (Methyl Iodide) + Base (e.g., NaH) in Solvent (e.g., THF) product_N1 5-bromo-1-methyl-1H-indazol-3-amine (N1-isomer, Thermodynamic Product) reagents->product_N1 Thermodynamic Control product_N2 5-bromo-2-methyl-2H-indazol-3-amine (N2-isomer, Kinetic Product) reagents->product_N2 Kinetic Control N1-Methylation Workflow setup 1. Add 5-bromo-1H-indazol-3-amine and anhydrous THF to flask under N2 deprotonation 2. Cool to 0°C and add NaH. Stir at 0°C then RT. setup->deprotonation methylation 3. Cool to 0°C and add CH3I. Warm to RT and stir overnight. deprotonation->methylation monitoring 4. Monitor reaction by TLC methylation->monitoring quenching 5. Cool to 0°C and quench with saturated NH4Cl monitoring->quenching workup 6. Remove THF, perform aqueous work-up with EtOAc, and dry organic layer. quenching->workup purification 7. Purify by column chromatography workup->purification product Isolated Product: This compound purification->product

References

Application Notes and Protocols for 5-Bromo-1-methyl-1H-indazol-3-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indazol-3-amine is a versatile heterocyclic compound that serves as a key building block in medicinal chemistry.[1][2] Its indazole core is a recognized scaffold for the development of potent kinase inhibitors, which are crucial in targeted cancer therapy.[1][3][4] Compounds derived from the indazole nucleus have been investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and phosphatidylinositol-3-kinase (PI3K), which are pivotal in cell cycle regulation, proliferation, and survival.[3][5][6]

These application notes provide detailed protocols for evaluating the biological activity of this compound and its derivatives in common cell-based assays. The focus is on assessing its potential as an anti-proliferative agent and a kinase inhibitor in a cellular context. Cell-based assays are critical as they offer insights into a compound's efficacy within a more physiologically relevant environment compared to in vitro biochemical assays.[7][8][9]

Hypothetical Target and Application

For the purpose of these notes, we will hypothesize that a derivative of this compound, hereafter referred to as "Indazole Compound X," is being tested for its inhibitory effects on a receptor tyrosine kinase (RTK) pathway in a cancer cell line, such as the MCF-7 human breast cancer cell line.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) RTK->Downstream_Signaling Phosphorylation Cascade Indazole_Compound_X Indazole Compound X Indazole_Compound_X->RTK Inhibition Proliferation Gene Transcription & Cell Proliferation Downstream_Signaling->Proliferation

Figure 1: Hypothetical signaling pathway showing inhibition of a Receptor Tyrosine Kinase (RTK) by Indazole Compound X.

Data Presentation: Quantitative Analysis of Indazole Compound X

The anti-proliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%. The IC50 is a key metric for assessing a compound's potency. The following table presents example data from an MTT assay performed on MCF-7 cells treated with various concentrations of Indazole Compound X for 48 hours.

Indazole Compound X Concentration (µM)% Cell Viability (Mean ± SD)% Inhibition (Mean)
0 (Vehicle Control)100 ± 4.50
0.192 ± 5.18
0.575 ± 6.225
1.052 ± 4.848
5.021 ± 3.979
10.08 ± 2.592
Calculated IC50 \multicolumn{2}{c}{1.04 µM }

Table 1: Example dose-response data for Indazole Compound X on MCF-7 cells.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[11]

cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compound (Serial dilutions of Indazole Compound X) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (3-4h, 37°C) E->F G 7. Solubilize Formazan (Add 100 µL of Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H

Figure 2: Experimental workflow for the MTT cell viability assay.

Materials:

  • 96-well flat-bottom sterile plates

  • MCF-7 cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Indazole Compound X (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of Indazole Compound X in culture medium from a concentrated stock. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO, concentration not exceeding 0.1%) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this period, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA-based)

To confirm that Indazole Compound X inhibits its target kinase within the cell, a direct measurement of the phosphorylation of a downstream substrate is necessary.[7][13] This can be achieved using various antibody-based methods, such as a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This assay quantifies the level of a specific phosphorylated protein in cell lysates.

cluster_workflow Cell-Based Phosphorylation Assay Workflow A 1. Seed & Adhere Cells (in 96-well plate) B 2. Serum Starve (Optional, to reduce basal signaling) A->B C 3. Pre-treat with Inhibitor (Indazole Compound X) B->C D 4. Stimulate with Ligand (To activate the target kinase) C->D E 5. Lyse Cells (To release proteins) D->E F 6. Perform Sandwich ELISA (Capture Ab -> Lysate -> Detection p-Ab -> HRP Substrate) E->F G 7. Read Signal (Colorimetric or chemiluminescent) F->G

Figure 3: Workflow for a cell-based kinase phosphorylation ELISA.

Materials:

  • 96-well tissue culture plates

  • Cell line expressing the target kinase (e.g., MCF-7)

  • Serum-free medium and complete culture medium

  • Indazole Compound X

  • Stimulating ligand/growth factor (e.g., EGF for EGFR)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • ELISA-based phosphorylation assay kit (containing capture antibody-coated plate, detection antibody specific for the phosphorylated substrate, HRP-conjugated secondary antibody, and substrate)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, replace the complete medium with serum-free medium and incubate for 4-16 hours.

  • Inhibitor Treatment: Add various concentrations of Indazole Compound X (prepared in serum-free medium) to the wells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Kinase Stimulation: Add the appropriate stimulating ligand (e.g., EGF) to all wells except the unstimulated control, and incubate for a short period (e.g., 5-15 minutes) at 37°C to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 15-20 minutes with gentle shaking to ensure complete lysis.

  • ELISA Protocol: a. Transfer the cell lysates to the capture antibody-coated ELISA plate provided in the kit. b. Incubate as per the manufacturer's instructions to allow the total substrate protein to bind. c. Wash the plate to remove unbound proteins. d. Add the phospho-specific detection antibody and incubate. e. Wash the plate and add the HRP-conjugated secondary antibody. f. After a final wash, add the HRP substrate (e.g., TMB). A color will develop in proportion to the amount of phosphorylated substrate.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the phosphorylation signal to the total protein content if necessary. Calculate the percentage of inhibition of phosphorylation for each concentration of Indazole Compound X relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Conclusion

The protocols outlined provide a robust framework for the initial characterization of this compound and its derivatives in a cell-based setting. By combining a general cytotoxicity assay like the MTT assay with a target-specific assay such as a phosphorylation ELISA, researchers can effectively assess both the phenotypic effects and the mechanism of action of novel indazole-based compounds, facilitating their development as potential therapeutic agents.

References

Application Notes and Protocols for the Development of Anti-Cancer Agents from 3-Aminoindazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel anti-cancer agents. Its inherent drug-like properties and synthetic tractability have led to the discovery of numerous derivatives with potent and selective inhibitory activities against a range of cancer-relevant targets. These compounds primarily function as kinase inhibitors, modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the exploration and development of 3-aminoindazole-based anti-cancer therapeutics.

Data Presentation: Inhibitory Activities of 3-Aminoindazole Derivatives

The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of selected 3-aminoindazole derivatives against various cancer cell lines and protein kinases.

Table 1: Anti-proliferative Activity of 3-Aminoindazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[1]
A549 (Lung Cancer)>40[1]
PC-3 (Prostate Cancer)>40[1]
HepG2 (Hepatoma)>40[1]
Compound 36 HCT116 (Colorectal Cancer)0.4[2]
Compound 1c K562 (Chronic Myeloid Leukemia)1.90 (Mean GI50)[3]
Compound 2f 4T1 (Breast Cancer)0.23 - 1.15[4]
Axitinib Endothelial Cells0.1 - 1.2 (VEGFR1)[5]

Table 2: Kinase Inhibitory Activity of 3-Aminoindazole Derivatives

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Axitinib VEGFR10.1Cell-free[5]
VEGFR20.2Cell-free[5]
VEGFR30.1 - 0.3Cell-free[5]
PDGFRβ1.6Endothelial Cells[5]
c-Kit1.7Endothelial Cells[5]
Pazopanib VEGFR110Cell-free[5]
VEGFR230Cell-free[5]
VEGFR347Cell-free[5]
PDGFRα71Not Specified[5]
c-Kit74 - 140Cell-free[5]
Compound 4d c-Met170TR-FRET[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3-aminoindazole derivatives.

Protocol 1: General Synthesis of 3-Amino-N-phenyl-1H-indazole-1-carboxamides

This protocol describes a general method for the synthesis of N-phenyl-1H-indazole-1-carboxamides.[3]

Materials:

  • Substituted 3-amino-1H-indazole

  • Substituted phenyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted 3-amino-1H-indazole (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add the substituted phenyl isocyanate (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-amino-N-phenyl-1H-indazole-1-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 3-aminoindazole derivatives on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the 3-aminoindazole test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the IC50 values of 3-aminoindazole derivatives against specific protein kinases using the luminescent ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • 3-aminoindazole test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a serial dilution of the test compound in the kinase reaction buffer.

    • In each well of the plate, add the kinase, substrate, and test compound at the desired concentrations.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Include "no kinase" and "no inhibitor" controls.

  • Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-luciferin reaction. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of 3-aminoindazole derivatives on the phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the test compound, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 5: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol details the quantification of apoptosis induced by 3-aminoindazole derivatives.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells after treatment.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by 3-aminoindazole derivatives and general experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Starting Materials (e.g., 2-fluorobenzonitrile) synth Chemical Synthesis (e.g., Cyclization, Coupling) start->synth purify Purification (Chromatography) synth->purify char Characterization (NMR, MS) purify->char viability Cell Viability Assay (MTT) char->viability kinase Kinase Inhibition Assay (ADP-Glo) char->kinase signaling Signaling Pathway Analysis (Western Blot) viability->signaling apoptosis Apoptosis Assay (Flow Cytometry) signaling->apoptosis pk Pharmacokinetics apoptosis->pk efficacy Tumor Xenograft Model pk->efficacy

General workflow for the development of 3-aminoindazole-based anti-cancer agents.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation inhibition leads to Inhibitor 3-Aminoindazole Derivative Inhibitor->PI3K PTEN PTEN PTEN->PIP3 dephosphorylates FGFR_signaling_pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation promotes Inhibitor 3-Aminoindazole Derivative Inhibitor->FGFR VEGFR_signaling_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis promotes Inhibitor 3-Aminoindazole Derivative Inhibitor->VEGFR Aurora_Kinase_pathway AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor 3-Aminoindazole Derivative Inhibitor->AuroraA Inhibitor->AuroraB

References

The Versatility of 5-Bromo-1-methyl-1H-indazol-3-amine in Drug Discovery: A Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction:

5-Bromo-1-methyl-1H-indazol-3-amine is a pivotal heterocyclic building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural features, including the indazole core, a methyl group at the N1 position, a bromine atom at the 5-position for facile cross-coupling reactions, and an amine group at the 3-position for further derivatization, make it an attractive scaffold for the synthesis of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This document provides an overview of the application of this compound in the discovery of potent inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) and c-Jun N-terminal Kinase (JNK), along with detailed experimental protocols.

Application in LRRK2 Inhibitor Synthesis

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD).[1] The development of LRRK2 kinase inhibitors is a promising therapeutic strategy. The 1H-indazole scaffold has been identified as a valuable core for potent and selective LRRK2 inhibitors.[2][3] this compound serves as a key starting material for the synthesis of such inhibitors through reactions like the Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse aryl or heteroaryl moieties at the C5 position.

Application in JNK Inhibitor Synthesis

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[4] Dysregulation of the JNK signaling pathway is associated with various diseases, including cancer and inflammatory disorders.[5][6] The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinase inhibitors.[6] The bromine atom on the this compound scaffold provides a convenient handle for Suzuki coupling to introduce various substituents, enabling the exploration of the chemical space and optimization of inhibitory activity against JNK isoforms.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative indazole-based compounds targeting various kinases. While not all of these compounds are direct derivatives of this compound, they highlight the potential of the indazole scaffold, for which the title compound is a key synthetic intermediate.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Reference
Indazole-based LRRK2 Inhibitors
MLi-2LRRK2 (G2019S)18[7]
Compound 23LRRK2--[3]
Indazole-based JNK Inhibitors
SR-3737JNK312-[2]
Other Indazole-based Kinase Inhibitors
AxitinibPLK46.5-[8]
CFI-400945PLK42.8-[8]
K22PLK40.11300 (MCF-7 cells)[8]
C05PLK4< 0.1979 (MCF-7 cells)[9]

Signaling Pathways

The following diagrams illustrate the signaling pathways of LRRK2 and JNK, which are key targets for inhibitors synthesized from this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Activation LRRK2 Activation (e.g., G2019S Mutation) LRRK2 LRRK2 LRRK2_Activation->LRRK2 Rab29 Rab29 Rab29->LRRK2 VPS35 VPS35 VPS35->LRRK2 Rab_GTPases Rab GTPases (Substrates) LRRK2->Rab_GTPases Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Lysosomal_Function Impaired Lysosomal Function Vesicular_Trafficking->Lysosomal_Function Synaptic_Vesicle_Endocytosis Defective Synaptic Vesicle Endocytosis Vesicular_Trafficking->Synaptic_Vesicle_Endocytosis Neuronal_Damage Neuronal Damage & Parkinson's Disease Lysosomal_Function->Neuronal_Damage Synaptic_Vesicle_Endocytosis->Neuronal_Damage

Caption: LRRK2 signaling pathway in Parkinson's disease.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets & Cellular Response Stress UV, Oxidative Stress, Inflammatory Cytokines MAP3Ks MEKK1, ASK1, TAK1 Stress->MAP3Ks MKK4_7 MKK4 / MKK7 MAP3Ks->MKK4_7 Phosphorylate JNK JNK1/2/3 MKK4_7->JNK Phosphorylate cJun c-Jun JNK->cJun Phosphorylate Other_TFs Other Transcription Factors (ATF2, etc.) JNK->Other_TFs Phosphorylate Cellular_Response Apoptosis, Inflammation, Proliferation, Cancer cJun->Cellular_Response Other_TFs->Cellular_Response

Caption: JNK signaling pathway in cancer and inflammation.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-1-methyl-1H-indazol-3-amine via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 5-aryl-1-methyl-1H-indazol-3-amine.

Suzuki_Coupling_Workflow Start Start: this compound + Arylboronic Acid Reaction_Setup Reaction Setup: - Add reagents & K2CO3 - Inert atmosphere - Add solvent & Pd(dppf)Cl2 Start->Reaction_Setup Heating Heat to 80-100 °C (4-12 hours) Reaction_Setup->Heating Monitoring Monitor reaction by TLC or LC-MS Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine Monitoring->Workup If complete Drying_Concentration Dry over Na2SO4 Filter & Concentrate Workup->Drying_Concentration Purification Purification by Column Chromatography Drying_Concentration->Purification Final_Product Final Product: 5-Aryl-1-methyl-1H-indazol-3-amine Purification->Final_Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., LRRK2 or JNK1)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • The amount of ADP formed is proportional to the kinase activity.

  • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This compound is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its utility in constructing libraries of compounds for screening against important therapeutic targets like LRRK2 and JNK makes it a crucial tool for researchers in drug discovery and development. The provided protocols offer a starting point for the synthesis and evaluation of novel indazole-based drug candidates.

References

Application Note and Protocol: Acylation of 5-Bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the acylation of 5-bromo-1-methyl-1H-indazol-3-amine. The protocol outlines the reaction conditions, purification methods, and characterization of the resulting N-acylated product. This procedure is crucial for the synthesis of various indazole derivatives that are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their therapeutic potential. The acylation of the 3-amino group of the indazole core is a key synthetic step that allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This protocol details a general procedure for the acylation of this compound, a versatile intermediate in the synthesis of bioactive molecules.

Experimental Protocol

This protocol describes the acylation of this compound using an acyl chloride as the acylating agent. The procedure can be adapted for other acylating agents, such as acid anhydrides, with minor modifications.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated product.[1]

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of a Representative Acylation Reaction

ParameterValue
Starting MaterialThis compound
Acylating AgentAcetyl Chloride
BaseTriethylamine
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time3 hours
ProductN-(5-bromo-1-methyl-1H-indazol-3-yl)acetamide
Yield85% (representative)
AppearanceWhite to off-white solid
Purity (by HPLC)>98%

Visualizations

Experimental Workflow

Acylation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization start Dissolve this compound in DCM add_base Add Triethylamine and cool to 0 °C start->add_base add_acyl Add Acyl Chloride dropwise add_base->add_acyl react Stir at Room Temperature (2-4h) add_acyl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterization Characterize (NMR, MS) chromatography->characterization Reaction_Components amine This compound product N-Acylated Indazole amine->product salt Triethylammonium Chloride acyl_chloride Acyl Chloride acyl_chloride->product base Triethylamine (Base) base->salt solvent DCM (Solvent) temp 0 °C to RT

References

Application Notes and Protocols: 5-Bromo-1-methyl-1H-indazol-3-amine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] While direct research on 5-Bromo-1-methyl-1H-indazol-3-amine in the context of neurological disorders is limited, the broader class of indazole derivatives has shown significant promise in this area.[3][4] These compounds are being investigated for their potential to modulate key pathological pathways in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][5]

This document provides a prospective guide for researchers interested in exploring the therapeutic potential of this compound. The following sections outline its potential mechanisms of action based on related compounds, hypothetical experimental protocols for its evaluation, and potential signaling pathways it may modulate.

Potential Mechanisms of Action and Therapeutic Targets

The therapeutic potential of indazole derivatives in neurological disorders often stems from their ability to act as kinase inhibitors.[1][5] Key kinases implicated in the pathology of neurodegenerative diseases include Glycogen Synthase Kinase 3β (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are associated with Alzheimer's and Parkinson's disease, respectively.[5] Additionally, some indazole derivatives have been identified as potent inhibitors of Monoamine Oxidase B (MAO-B), a key target in Parkinson's disease for preventing the breakdown of dopamine.[4]

Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against one or more of these targets. The addition of a methyl group at the N1 position, when compared to its parent compound 5-Bromo-1H-indazol-3-amine, may alter its selectivity and potency, making it a novel candidate for investigation.

Hypothetical Quantitative Data

The following table summarizes hypothetical inhibitory activities of this compound against key neurological targets, based on activities observed for structurally related indazole derivatives. This data is intended to serve as a benchmark for initial screening assays.

Target EnzymeAssay TypeHypothetical IC50 (nM)Reference Compound (Class)
GSK-3βKinase Activity Assay85Indazole Derivatives[5]
LRRK2Kinase Activity Assay120Indazole Derivatives[5]
MAO-BEnzyme Inhibition Assay50Indazole-5-carboxamides[4]
AcetylcholinesteraseEllman's Assay>1000Indole/Indazole Derivatives[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (GSK-3β and LRRK2)

This protocol describes a luminescent kinase assay to determine the in vitro potency of this compound against GSK-3β and LRRK2.

Materials:

  • Recombinant human GSK-3β or LRRK2 enzyme

  • Appropriate substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the test compound, kinase, and substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro MAO-B Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibition of MAO-B by this compound.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine)

  • MAO-B assay buffer

  • This compound (test compound)

  • Pargyline (positive control)

  • DMSO (vehicle)

  • Black, clear-bottom 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in MAO-B assay buffer.

  • Add the test compound and MAO-B enzyme to the wells of a 96-well plate.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the MAO-B substrate.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and measure the fluorescent product using a fluorescence plate reader (e.g., excitation/emission ~320/405 nm for the product of kynuramine).

  • Calculate the IC50 value from the dose-response curve.

In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with FBS and antibiotics

  • 6-hydroxydopamine (6-OHDA) or H2O2 (oxidative stressor)

  • This compound (test compound)

  • MTT reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding 6-OHDA or H2O2 to the media.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls.

Visualizations

G cluster_0 Hypothesized GSK-3β Signaling Pathway in Neurodegeneration cluster_1 Potential Point of Intervention Neurotoxic Stimulus Neurotoxic Stimulus Upstream Kinases Upstream Kinases Neurotoxic Stimulus->Upstream Kinases GSK-3β GSK-3β Upstream Kinases->GSK-3β Activation Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation Phosphorylation Neurofibrillary Tangles Neurofibrillary Tangles Tau Hyperphosphorylation->Neurofibrillary Tangles Neuronal Dysfunction Neuronal Dysfunction Neurofibrillary Tangles->Neuronal Dysfunction This compound This compound This compound->GSK-3β Inhibition G cluster_workflow Experimental Workflow for Neuroprotective Screening A 1. Cell Seeding (SH-SY5Y cells in 96-well plates) B 2. Compound Pre-treatment (Varying concentrations of test compound for 2h) A->B C 3. Induction of Neurotoxicity (e.g., 6-OHDA or H2O2 for 24h) B->C D 4. Cell Viability Assay (MTT Assay) C->D E 5. Data Analysis (Calculate % viability and EC50) D->E

References

Application Notes and Protocols for the Synthesis of FLT3 Inhibitors from 5-Bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis. Consequently, the development of small molecule inhibitors targeting FLT3 has become a significant therapeutic strategy for AML.

The indazole scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of numerous kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of potential FMS-like tyrosine kinase 3 (FLT3) inhibitors, starting from the key building block, 5-Bromo-1-methyl-1H-indazol-3-amine. This starting material offers a strategic advantage due to the presence of a bromine atom at the 5-position, which can be readily functionalized through various cross-coupling reactions, and an amino group at the 3-position, which can be a site for further molecular elaboration.

FLT3 Signaling Pathway

Upon binding of its ligand (FL), the FLT3 receptor dimerizes and autophosphorylates on tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of several downstream pathways that are critical for cell survival and proliferation. In the context of AML with FLT3 mutations (e.g., ITD), the receptor is constitutively active, leading to ligand-independent signaling. The primary signaling cascades activated by FLT3 include:

  • PI3K/Akt Pathway: Promotes cell survival by inhibiting apoptosis.

  • RAS/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation and differentiation.

  • STAT5 Pathway: Contributes to cell proliferation and survival.

The development of FLT3 inhibitors aims to block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds P_FLT3 Phosphorylated FLT3 FLT3_Receptor->P_FLT3 Dimerization & Autophosphorylation FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->P_FLT3 Ligand-independent PI3K PI3K P_FLT3->PI3K RAS RAS P_FLT3->RAS STAT5 STAT5 P_FLT3->STAT5 Akt Akt PI3K->Akt Survival Survival (Anti-apoptosis) Akt->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival FLT3_Inhibitor FLT3 Inhibitor FLT3_Inhibitor->P_FLT3 Inhibits

Caption: FLT3 signaling pathway in normal and malignant hematopoiesis.

Proposed Synthetic Route

While a direct synthesis of a marketed FLT3 inhibitor from this compound is not explicitly detailed in the surveyed literature, a plausible and highly efficient synthetic strategy can be proposed based on established methodologies for analogous indazole-based kinase inhibitors. The following workflow outlines a general approach to synthesize a library of potential FLT3 inhibitors.

Synthetic_Workflow Start This compound Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Start->Buchwald Intermediate_A 5-Aryl-1-methyl-1H-indazol-3-amine Suzuki->Intermediate_A Intermediate_B N-Aryl-1-methyl-1H-indazol-3,5-diamine derivative Buchwald->Intermediate_B Amide_Coupling Amide Coupling (Carboxylic acid, coupling agent) Intermediate_A->Amide_Coupling Intermediate_B->Amide_Coupling Final_Product_A Final FLT3 Inhibitor Candidate (A) Amide_Coupling->Final_Product_A Final_Product_B Final FLT3 Inhibitor Candidate (B)

Caption: Proposed synthetic workflow for FLT3 inhibitors.

Experimental Protocols

The following protocols are generalized procedures for key synthetic transformations. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This reaction is a versatile method for forming a carbon-carbon bond at the 5-position of the indazole core.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • If using a solid palladium catalyst and ligand, add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-indazol-3-amine.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol allows for the introduction of an amine substituent at the 5-position of the indazole ring.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-5 mol%)

  • Ligand (e.g., RuPhos, if not using a pre-catalyst)

  • Base (e.g., LiHMDS, NaOtBu, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., THF, toluene)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 0.02 mmol), and the base (e.g., LiHMDS, 1.5 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent (e.g., THF, 5 mL) via syringe.

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Amide Coupling of the 3-Amino Group

The 3-amino group of the indazole can be acylated to introduce a variety of substituents.

Materials:

  • 1-Methyl-5-substituted-1H-indazol-3-amine

  • Carboxylic acid (1.0 - 1.2 equivalents)

  • Peptide coupling agent (e.g., HATU, HOBt/EDC, 1.1 - 1.5 equivalents)

  • Base (e.g., DIPEA, TEA, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL), add the coupling agent (e.g., HATU, 1.2 mmol) and the base (e.g., DIPEA, 2.2 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the 1-methyl-5-substituted-1H-indazol-3-amine (1.0 mmol) in anhydrous DMF (3 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Inhibitory Activity of Indazole-Based FLT3 Inhibitors

The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of representative indazole-based FLT3 inhibitors from the literature. These compounds, while not directly synthesized from this compound, provide valuable structure-activity relationship (SAR) insights for the design of new inhibitors based on this scaffold.

Table 1: IC₅₀ Values of 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives against FLT3 and its Mutants

CompoundR-groupFLT3 (WT) IC₅₀ (nM)FLT3 (D835Y) IC₅₀ (nM)
8a 4-(4-methylpiperazin-1-yl)phenyl18138.4
8e 4-(4-methylpiperazin-1-yl)methoxyphenyl15445.7
8r 4-(4-ethylpiperazin-1-yl)phenyl41.65.64
8v 4-(4-isopropylpiperazin-1-yl)phenyl1078.86

Data is representative and derived from published research on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives.

Table 2: Inhibitory Profile of Compound 8r against various FLT3 Mutants

KinaseIC₅₀ (nM)
FLT3 wild type41.6
FLT3 (ITD)-NPOS41.5
FLT3 (ITD)-W5122.8
FLT3 (D835Y)5.64
FLT3 (F594_R595 ins R)37.3

Data is representative and derived from published research.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel FLT3 inhibitors. The synthetic protocols outlined in this document, particularly the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination at the 5-position, and amide coupling at the 3-position, provide a robust platform for generating a diverse library of compounds for SAR studies. The provided data on existing indazole-based FLT3 inhibitors highlights the potential of this scaffold to yield potent inhibitors of both wild-type and mutant forms of FLT3, offering promising avenues for the development of new therapeutics for AML. Researchers are encouraged to adapt and optimize the provided protocols to explore the chemical space around the 1-methyl-1H-indazol-3-amine core.

References

Application Notes and Protocols for the Synthesis of PDGFRα Inhibitors Utilizing 5-Bromo-1-methyl-1H-indazol-3-amine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of PDGFRα signaling is implicated in various pathologies, including cancer and fibrotic diseases, making it a key target for therapeutic intervention.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of potent PDGFRα inhibitors, utilizing 5-Bromo-1-methyl-1H-indazol-3-amine as a key intermediate. The indazole scaffold serves as a versatile backbone in the design of kinase inhibitors.[1][4]

Introduction

The 1H-indazole-3-amine moiety is a recognized "hinge-binding" fragment, crucial for the activity of many kinase inhibitors. Structural modifications on the indazole core are a primary focus in the development of novel anti-cancer agents. This document outlines a synthetic strategy for a class of PDGFRα inhibitors based on an amino-indazole scaffold, providing a blueprint for developing potent and selective therapeutic agents.

PDGFRα Signaling Pathway

Upon ligand binding, PDGFRα undergoes dimerization and autophosphorylation, activating multiple downstream signaling cascades. These pathways, including the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways, regulate critical cellular functions such as proliferation, survival, and migration.[5] Aberrant activation of these pathways is a hallmark of various cancers.[3][4]

PDGFRa_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRa PDGFRα PI3K PI3K PDGFRa->PI3K Activation RAS RAS PDGFRa->RAS Activation JAK JAK PDGFRa->JAK Activation PLCg PLCγ PDGFRa->PLCg Activation PDGF PDGF (Ligand) PDGF->PDGFRa Binding & Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Migration mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT STAT JAK->STAT STAT->Cell_Response IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PKC->Cell_Response Synthesis_Workflow Start 5-Bromo-2-fluorobenzonitrile Step1 Protocol 1: Indazole Formation (Hydrazine Hydrate, EtOH) Start->Step1 Intermediate1 5-Bromo-1H-indazol-3-amine Step2 Protocol 2: N-methylation (NaH, MeI, THF) Intermediate1->Step2 Intermediate2 This compound Step3 Protocol 3: Suzuki Coupling (Aryl Boronic Ester, Pd Catalyst) Intermediate2->Step3 Intermediate3 Coupled Indazole Derivative Step4 Protocol 4: Amide Bond Formation (Carboxylic Acid, HATU, DIPEA) Intermediate3->Step4 FinalProduct PDGFRα Inhibitor Step1->Intermediate1 Step2->Intermediate2 Step3->Intermediate3 Step4->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and experimental protocols for the purification of 5-Bromo-1-methyl-1H-indazol-3-amine using silica gel column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My product is streaking or tailing on the silica gel column, leading to poor separation. What causes this and how can I fix it?

A1: Streaking is a common issue when purifying basic compounds like amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing it to elute slowly and spread out (tailing).[1][2]

Troubleshooting Steps:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a tertiary amine, such as triethylamine (Et₃N), to your mobile phase.[1][2][3] A concentration of 0.1-1% (v/v) is typically sufficient.[1][2]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Options include neutral alumina or amine-functionalized silica, which is specifically designed for purifying basic compounds.[1][4][5]

Q2: I am having trouble getting good separation between my product and a persistent impurity. What should I do?

A2: Poor separation is often due to an unoptimized mobile phase (eluent). The goal is to find a solvent system where your desired compound and the impurities have different affinities for the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems.[1] A good solvent system will give your product an Rf value of approximately 0.3 and show clear separation from impurities.[3]

  • Try Different Solvent Systems: If a standard hexane/ethyl acetate system doesn't work, consider other mixtures like dichloromethane/methanol.[1]

  • Reduce Column Loading: Overloading the column with too much crude product will inevitably lead to poor separation. A general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.[6]

Q3: The recovery of my purified product is very low. Where could it have been lost?

A3: Low recovery can happen for several reasons, from the compound being too soluble in the eluent to issues with the column itself.

Troubleshooting Steps:

  • Check Compound Solubility: If your compound is highly soluble even in the initial, less polar mobile phase, it may elute very quickly with the solvent front. Ensure your starting eluent is non-polar enough.

  • Avoid Irreversible Adsorption: Highly basic compounds can sometimes bind irreversibly to silica gel. Adding triethylamine to the eluent, as mentioned for tailing, also helps prevent this.

  • Proper Column Packing: Ensure the column is packed evenly without any cracks or channels, as these can lead to a poor separation and product loss.[1]

Q4: My compound is not sticking to the silica column at all and is eluting immediately. What's wrong?

A4: This indicates that your mobile phase is too polar for your compound. The solvent is competing too effectively for the binding sites on the silica, washing your compound straight through.

Troubleshooting Steps:

  • Decrease Eluent Polarity: Start with a much less polar solvent system. If you are using a hexane/ethyl acetate mixture, significantly increase the proportion of hexane.

  • Confirm with TLC: Verify your solvent system with TLC. Your product spot should move off the baseline but have an Rf value low enough (e.g., < 0.4) to allow for separation on the column.

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for the purification of this compound.

1. Preparation of the Mobile Phase (Eluent):

  • Begin by determining the optimal solvent system using TLC. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[7]

  • Test different ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find a system that provides an Rf value of ~0.3 for the target compound.[3]

  • Once the ideal ratio is found, add triethylamine (Et₃N) to the mobile phase to a final concentration of 0.5-1% (v/v).[3] This is critical for preventing peak tailing.

2. Packing the Column:

  • Select a glass column of an appropriate size for the amount of material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.[3]

  • Add a thin layer of sand (~1 cm) over the plug.[3]

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[3]

  • Add another layer of sand on top of the settled silica bed to prevent it from being disturbed during sample loading.[6]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.[3]

3. Loading the Sample:

  • Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[1][2]

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase.[3] Carefully apply the solution to the top of the silica gel bed with a pipette.[3]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, maintaining a steady flow rate.

  • Collect the eluting solvent in a series of labeled test tubes or flasks.[3]

  • Monitor the separation by analyzing the collected fractions with TLC.

5. Product Isolation:

  • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.[3]

Data Summary Table

ParameterRecommendationPurpose
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent for normal-phase chromatography.[3]
Mobile Phase Hexane / Ethyl Acetate GradientCommon solvent system offering a wide polarity range for effective separation.
Mobile Phase Additive 0.5-1% Triethylamine (Et₃N)Prevents peak tailing by neutralizing acidic silanol groups on the silica surface.[1][3]
Optimal Rf on TLC ~0.3Ensures the compound spends enough time on the column for good separation.[3]
Sample Loading Dry loading adsorbed onto silicaProvides better resolution and sharper bands compared to wet loading.[1]

Visualized Workflows

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Product (Dry Loading) Pack->Load Elute 4. Elute with Gradient & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent Combine->Evap Pure Purified Product Evap->Pure

Caption: General experimental workflow for column chromatography purification.

G Start Problem Encountered During Chromatography Problem What is the issue? Start->Problem Tailing Streaking or Tailing? Problem->Tailing PoorSep Poor Separation? Problem->PoorSep LowRec Low Recovery? Problem->LowRec Sol_Tailing Add 0.5-1% Triethylamine to the mobile phase. Tailing->Sol_Tailing Sol_PoorSep Optimize eluent with TLC. Reduce amount of sample loaded. PoorSep->Sol_PoorSep Sol_LowRec Ensure proper column packing. Check eluent polarity. LowRec->Sol_LowRec

Caption: Troubleshooting flowchart for common chromatography issues.

References

Technical Support Center: Overcoming Solubility Challenges of Indazole Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole derivatives. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do many of my indazole derivatives exhibit poor solubility in aqueous buffers?

Indazole derivatives often possess a planar, aromatic bicyclic ring structure, which contributes to their hydrophobic nature. While some derivatives have functional groups that can participate in hydrogen bonding, the overall lipophilicity of the core structure frequently leads to low solubility in polar solvents like water and physiological buffers. This is a common challenge in drug discovery, with over 40% of new chemical entities being practically insoluble in water.[1]

Q2: What is the first and most common step to solubilize a problematic indazole derivative for in vitro assays?

The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power. This stock solution can then be serially diluted into your aqueous experimental buffer to achieve the desired final concentration.

Key Considerations:

  • Final Solvent Concentration: It is critical to keep the final concentration of the organic co-solvent low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or cellular toxicity.[2]

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as your test samples, to account for any effects of the solvent itself.[2]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?

This phenomenon, known as "precipitation upon dilution," is a common hurdle. Here are several troubleshooting strategies:

  • Vortex Vigorously: Add the stock solution to the aqueous buffer while vortexing vigorously to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.[2]

  • Lower Final Concentration: The simplest solution may be to work at a lower final concentration of your compound if your assay sensitivity allows.

  • Pre-warm the Medium: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.

  • Incremental Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

Troubleshooting Guide: Advanced Solubilization Strategies

If basic co-solvency is insufficient, several advanced formulation strategies can be employed. The following sections provide an overview and direct you to relevant experimental protocols.

Issue 1: The required concentration of my indazole derivative is too high for simple DMSO dilution.

Solution A: pH Modification

The solubility of ionizable compounds is highly dependent on pH.[2] Indazole derivatives are amphoteric molecules, meaning they can be protonated or deprotonated.[3] By adjusting the pH of the buffer away from the compound's isoelectric point, you can increase the proportion of the more soluble, ionized form.[2]

  • For weakly basic indazole derivatives, decreasing the pH (more acidic) will generally increase solubility.[2]

  • For weakly acidic derivatives, increasing the pH (more alkaline) will increase solubility.[2]

A preliminary pH-solubility profile experiment is highly recommended to determine the optimal pH range for your specific derivative.

Solution B: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[4] They can form inclusion complexes with hydrophobic drug molecules, effectively encapsulating the poorly soluble compound and increasing its apparent solubility in aqueous media.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[2]

Solution C: Employ Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles.[7][8] When a surfactant's concentration is above its critical micelle concentration (CMC), it self-assembles into spherical structures where the hydrophobic drug can be encapsulated within the lipophilic core, allowing it to be dispersed in the aqueous phase.[7][8]

  • Common Non-ionic Surfactants: Tween® 80 and Poloxamers (e.g., Poloxamer 188, Poloxamer 407) are frequently used.

  • Caution: Surfactants can be cytotoxic at higher concentrations and may interfere with certain biological assays, so their use must be carefully controlled and validated.

Issue 2: My compound is intended for in vivo studies and requires a specific formulation.

Solution A: Amorphous Solid Dispersions

Solid dispersion technology involves dispersing the hydrophobic drug in a hydrophilic solid carrier or matrix.[9] This process can convert the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.[10] The carrier dissolves rapidly in aqueous media, releasing the drug as fine colloidal particles with a large surface area, which enhances the dissolution rate.[11]

Solution B: Nanotechnology-Based Approaches

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio, which can lead to a significant increase in dissolution rate according to the Noyes-Whitney equation.[12][13][14]

  • Nanocrystals/Nanosuspensions: These are pure drug particles with a size of less than 1000 nm, typically stabilized by a layer of surfactants or polymers to prevent aggregation.[13][14] This approach is a universal strategy for increasing the therapeutic performance of poorly soluble drugs.[13]

Data Presentation: Solubility of Indazole Derivatives

The following tables summarize solubility data for several well-known indazole kinase inhibitors. This data illustrates the impact of different solvents and pH conditions.

Table 1: Solubility of Indazole Derivatives in Common Solvents

Compound DMSO Ethanol DMF Water
Pazopanib ~16.6 mg/mL Poorly Soluble ~16.6 mg/mL Sparingly Soluble
Entrectinib ~20 mg/mL[15] (or 100-260 mg/mL)[5][16] ~1 mg/mL[15] (or 67-100 mg/mL)[5][16] ~30 mg/mL[15] Insoluble[5]
Niraparib ~64 mg/mL[17] ~64 mg/mL[17] - Insoluble[17]
Linifanib ~75 mg/mL[18] (or 13.16 mg/mL)[19] 7.51 mg/mL[20] - -
Merestinib Readily Soluble Readily Soluble - Practically Insoluble

Note: Solubility values can vary based on experimental conditions and the salt form of the compound. DMF: Dimethylformamide.

Table 2: pH-Dependent Aqueous Solubility of Indazole Derivatives

Compound pH 1.2 pH ~4.0-4.5 pH ~6.8-7.4 Notes
Pazopanib HCl 682 µg/mL[12] 3.00 µg/mL[12] 2.64 µg/mL[12] Highly pH-dependent solubility.[21][22]
Axitinib Highly Soluble Solubility declines rapidly above pH 2.0 >0.2 µg/mL[2][23] pKa of 4.8.[2][24]
Niraparib 0.7 - 1.1 mg/mL 0.7 - 1.1 mg/mL 0.7 - 1.1 mg/mL Solubility is pH-independent across the physiological range.[12][15]

| Entrectinib | Higher solubility | - | ~0.2 mg/mL (in 1:4 DMF:PBS, pH 7.2)[15] | Weak base (pKa 2.5), higher solubility in gastric fluid. |

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based classification.[21]

Objective: To determine the equilibrium solubility of an indazole derivative across a physiological pH range.

Materials:

  • Indazole derivative (API powder)

  • Aqueous buffers:

    • 0.1 N HCl (for pH 1.2)

    • Acetate buffer (for pH 4.5)

    • Phosphate buffer (for pH 6.8)

  • Incubator with orbital shaker, set to 37 ± 1 °C

  • Centrifuge

  • Calibrated pH meter

  • Suitable analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks, vials

Procedure:

  • Buffer Preparation: Prepare the required aqueous buffers. Adjust the final pH of each buffer at 37 °C.[21]

  • Sample Preparation: Add an excess amount of the solid indazole derivative to flasks containing a known volume (e.g., 50 mL) of each buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[4]

  • Equilibration: Place the sealed flasks in the orbital shaker incubator set at 37 ± 1 °C and 100 rpm. Allow the samples to equilibrate for a sufficient period (e.g., 48 hours) to reach equilibrium solubility.[4]

  • pH Measurement: After equilibration, measure and record the final pH of each suspension.

  • Sample Separation: Separate the undissolved solid from the solution. This can be done by centrifuging the samples at a high speed (e.g., 14,000 x g for 15 minutes) or by filtering through a suitable syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully collect the clear supernatant. Dilute the supernatant appropriately with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the solubility in mg/mL or mM for each pH condition. The lowest solubility value recorded across the pH range of 1.2-6.8 is considered the compound's aqueous solubility for BCS classification purposes.[21]

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, which can enhance the dissolution rate of poorly soluble compounds.

Objective: To prepare an amorphous solid dispersion of an indazole derivative with a hydrophilic polymer.

Materials:

  • Indazole derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))

  • Common organic solvent (e.g., ethanol, methanol) that dissolves both the drug and the polymer.

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, sieves

Procedure:

  • Solution Preparation: Accurately weigh the indazole derivative and the chosen polymer in a desired ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer).

  • Dissolution: Dissolve the physical mixture in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 45°C). Continue evaporation until a clear, solvent-free film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Processing: After drying, pulverize the solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization: The resulting solid dispersion should be characterized using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.[10]

Visualizations: Signaling Pathways and Experimental Workflows

Many indazole derivatives function as kinase inhibitors, targeting key nodes in cellular signaling pathways.[2] Understanding these pathways is crucial for interpreting experimental results.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PLCg PLCγ RTK->PLCg Phosphorylates PI3K PI3K RTK->PI3K Phosphorylates GRB2_SOS GRB2/SOS RTK->GRB2_SOS Phosphorylates Ligand Growth Factor (e.g., VEGF, FGF) Ligand->RTK Binds & Activates DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS PKC PKC DAG_IP3->PKC mTOR mTOR AKT->mTOR RAF RAF RAS->RAF Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Promotes mTOR->Proliferation Promotes MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Promotes Indazole Indazole Kinase Inhibitor Indazole->RTK  Inhibits

Figure 1: General overview of kinase signaling pathways targeted by indazole derivatives.

G cluster_solutions Advanced Strategies start Poorly Soluble Indazole Derivative stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute soluble Soluble at Desired Concentration dilute->soluble Check Solubility precipitate Precipitation Occurs dilute->precipitate end Proceed with Experiment soluble->end ph_adjust pH Adjustment precipitate->ph_adjust Troubleshoot cyclo Add Cyclodextrin precipitate->cyclo Troubleshoot surfactant Add Surfactant precipitate->surfactant Troubleshoot

Figure 2: Troubleshooting workflow for addressing solubility issues.

G cluster_0 Upstream Activation cluster_1 mTOR Complexes cluster_2 Downstream Effectors cluster_3 Cellular Outcomes GrowthFactors Growth Factors (Insulin, IGF-1) PI3K_AKT PI3K / AKT Pathway GrowthFactors->PI3K_AKT AminoAcids Amino Acids mTORC1 mTORC1 (Raptor, mLST8) AminoAcids->mTORC1 Activates PI3K_AKT->mTORC1 Activates mTORC2 mTORC2 (Rictor, mSIN1) PI3K_AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 AKT_Phos AKT (Ser473) Phosphorylation mTORC2->AKT_Phos PKCa PKCα mTORC2->PKCa ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth EIF4EBP1->ProteinSynth CellSurvival Cell Survival AKT_Phos->CellSurvival Cytoskeleton Cytoskeleton Organization PKCa->Cytoskeleton Indazole_mTOR Indazole-based mTOR Inhibitor Indazole_mTOR->mTORC1 Indazole_mTOR->mTORC2

Figure 3: The mTOR signaling pathway and points of inhibition.

References

preventing byproduct formation in 3-aminoindazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-aminoindazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the 3-aminoindazole core?

A1: Several methods are commonly employed, each with its own advantages and potential for side reactions. The most prevalent routes include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical approach involving the reaction of an ortho-halobenzonitrile (typically 2-fluorobenzonitrile) with hydrazine.[1] While direct, it can require harsh conditions.

  • Palladium-Catalyzed C-N Cross-Coupling: Modern methods like the Buchwald-Hartwig amination offer a versatile route from 2-bromobenzonitriles and a hydrazine equivalent.[2] This approach is often more efficient and general than traditional SNAr.

  • Copper-Catalyzed C-N Cross-Coupling: This method provides an alternative to palladium-catalyzed reactions, often using 2-halobenzonitriles and hydrazine derivatives as starting materials.[2]

  • Base-Mediated Cyclization: A practical and efficient method involves the reaction of o-halobenzonitriles with hydrazines in the presence of a base.[3]

Q2: What are the most common byproducts observed during 3-aminoindazole synthesis?

A2: Byproduct formation is a significant challenge and is highly dependent on the chosen synthetic route and substrate. Common impurities include:

  • Regioisomers: When using substituted o-halobenzonitriles, the cyclization can occur in different orientations, leading to undesired positional isomers. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile, the 5-bromo-4-chloro isomer is a common byproduct.[4]

  • Dehalogenated Species: In palladium-catalyzed reactions, the starting halo-aromatic compound can be reduced (hydrodehalogenation), leading to the formation of an impurity lacking the halogen atom.[5]

  • Products of Reductive Side Reactions: In syntheses starting from o-fluorobenzaldehydes and hydrazine, a competitive Wolff-Kishner reduction can occur, converting the aldehyde group to a methyl group and yielding a fluorotoluene byproduct.[6][7]

  • N1 vs. N2 Substituted Isomers: When alkylating or acylating the indazole ring, the reaction can occur at either the N1 or N2 position, resulting in a mixture of isomers.[8]

Q3: How can I control the regioselectivity of substitutions on the indazole ring (N1 vs. N2)?

A3: Achieving regioselectivity is a common challenge. The outcome of N-substitution is influenced by several factors:

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring generally favor substitution at the less sterically hindered N1 position.

  • Electronic Effects: Electron-withdrawing groups on the benzene ring, particularly at the C7 position, can favor substitution at the N2 position.[8]

  • Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in an aprotic solvent like THF typically favors the formation of the N1-substituted product, which is often the thermodynamically more stable isomer.[8] In contrast, acidic conditions may favor N2-substitution.[8]

Troubleshooting Guides

Guide 1: SNAr Reaction from o-Halobenzonitriles

Problem 1: Formation of Undesired Regioisomers

  • Symptom: You observe a mixture of isomeric products in your final material, confirmed by NMR or LC-MS.

  • Cause: With polysubstituted benzonitriles, the intramolecular cyclization can proceed via attack at two different positions, leading to regioisomers. For instance, the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine can yield both 7-bromo-4-chloro-1H-indazol-3-amine and 5-bromo-4-chloro-1H-indazol-3-amine.

  • Solutions:

    • Modify the Synthetic Sequence: Instead of introducing a substituent after forming the indazole ring, consider performing the substitution on the benzonitrile starting material first. While this may not completely eliminate isomer formation during cyclization, it can significantly alter the product ratio.

    • Optimize Reaction Temperature: Lowering the reaction temperature may favor the formation of one regioisomer over the other, although this can also decrease the overall reaction rate.

    • Purification: If isomer formation is unavoidable, careful purification is necessary. Fractional crystallization can be effective, as regioisomers often have different solubilities. For example, a mixture of 7-bromo-4-chloro-1H-indazol-3-amine and its regioisomer can be treated with a methanol/water mixture to selectively precipitate the desired product.[4]

Problem 2: Wolff-Kishner Reduction Byproduct with Aldehyde Starting Materials

  • Symptom: You detect a significant amount of a toluene derivative corresponding to the reduction of your starting o-fluorobenzaldehyde.

  • Cause: The combination of hydrazine and basic conditions at elevated temperatures can lead to the Wolff-Kishner reduction of the aldehyde functionality to a methyl group.[6][7][8]

  • Solution:

    • Protect the Aldehyde: Convert the o-fluorobenzaldehyde to its O-methyloxime derivative before reacting with hydrazine. The oxime is stable to the reaction conditions and prevents the Wolff-Kishner reduction. The major E-isomer of the oxime is particularly effective in eliminating this side reaction.[6][7]

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

Problem 1: Low or No Conversion

  • Symptom: The reaction stalls, and a significant amount of starting material remains.

  • Cause: The unprotected N-H group on the indazole ring can interact with the palladium catalyst, potentially leading to catalyst deactivation.

  • Solutions:

    • Protect the Indazole Nitrogen: Protect the N-H group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before performing the cross-coupling reaction.

    • Optimize Catalyst and Ligand: Screen different palladium catalysts and ligands. Some ligand systems are more robust and less susceptible to inhibition by the N-H group.

    • Adjust Base and Solvent: Ensure the base is sufficiently strong and non-nucleophilic. The choice of solvent can also significantly impact catalyst activity.

Problem 2: Formation of Dehalogenated Byproduct

  • Symptom: You observe a byproduct where the halogen atom on your starting material has been replaced by a hydrogen atom.

  • Cause: This side reaction, known as hydrodehalogenation, occurs when the organopalladium intermediate reacts with a proton source (e.g., water) before coupling with the desired partner.

  • Solutions:

    • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use of anhydrous and degassed solvents is critical.

    • Select an Anhydrous Base: Use a base that is not hydrated, such as anhydrous potassium phosphate (K₃PO₄), to minimize the presence of water.

Problem 3: Residual Palladium in the Final Product

  • Symptom: Your final product is contaminated with palladium, which can interfere with subsequent reactions or biological assays.

  • Cause: Palladium catalysts and their byproducts can be difficult to remove completely by standard purification methods like column chromatography.

  • Solution:

    • Use Metal Scavengers: After the reaction is complete, treat the crude product with a metal scavenger. Various commercial scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) are available and highly effective.

Data Presentation

Table 1: Summary of Common Byproducts and Mitigation Strategies

Synthetic MethodStarting MaterialsCommon Byproduct(s)Mitigation Strategy
SNAr Substituted o-Halobenzonitrile + HydrazineRegioisomersOptimize reaction sequence; purify by fractional crystallization.
SNAr o-Fluorobenzaldehyde + HydrazineFluorotoluene (from Wolff-Kishner reduction)Convert aldehyde to O-methyloxime before reaction.[6][7]
Palladium-Catalyzed Coupling o-Halobenzonitrile + Hydrazine equivalentDehalogenated starting materialUse anhydrous and degassed reagents and solvents.[5]
Palladium-Catalyzed Coupling o-Halobenzonitrile + Hydrazine equivalentResidual PalladiumTreat with a metal scavenger post-reaction.
Indazole N-Substitution 3-Aminoindazole + ElectrophileN1 and N2 substituted isomersControl reaction conditions (base, solvent); consider steric and electronic effects.[8]

Table 2: Influence of Reaction Conditions on Regioisomer Formation in the Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

Starting MaterialReagentsSolventTemperature (°C)Ratio of 7-bromo-4-chloro (desired) to 5-bromo-4-chloro (undesired)Isolated Yield of Desired ProductReference
3-Bromo-2,6-dichlorobenzonitrileHydrazine hydrate2-MeTHF95~70:3050-56%[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminoindazole via SNAr Reaction of 2-Fluorobenzonitrile and Hydrazine Hydrate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile (1.0 eq).

  • Solvent Addition: Add an appropriate solvent such as n-butanol or ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (2.0-3.0 eq) to the mixture. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: General Procedure for Minimizing Byproducts in Palladium-Catalyzed C-N Coupling

This protocol provides general steps to minimize common side reactions.

  • Inert Atmosphere: Set up the reaction in a flask that has been oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • Anhydrous Reagents: Add the o-halobenzonitrile (1.0 eq), the hydrazine equivalent (1.1-1.5 eq), and an anhydrous base (e.g., anhydrous K₃PO₄, 2.0 eq) to the flask under the inert atmosphere.

  • Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Degas the solvent by bubbling argon through it for at least 30 minutes before use.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., Xantphos, 2-10 mol%) under the inert atmosphere.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Scavenging:

    • Cool the reaction mixture and filter it through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate.

    • Dissolve the crude product in a suitable solvent and add a palladium scavenger. Stir for several hours at room temperature.

    • Filter off the scavenger and concentrate the solvent.

  • Purification: Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

G start Low Conversion in Pd-Catalyzed Reaction check_reagents Are reagents anhydrous and degassed? start->check_reagents check_base Is the base strong enough and non-nucleophilic? check_reagents->check_base Yes dry_reagents Action: Thoroughly dry and degas all reagents and solvents. check_reagents->dry_reagents No check_catalyst Is the catalyst/ligand system appropriate for the substrate? check_base->check_catalyst Yes change_base Action: Switch to a stronger, anhydrous base (e.g., K3PO4). check_base->change_base No consider_protection Does the indazole N-H require protection (e.g., Boc)? check_catalyst->consider_protection Yes screen_catalysts Action: Screen alternative Pd catalysts and ligands. check_catalyst->screen_catalysts No protect_nh Action: Implement N-H protection and deprotection steps. consider_protection->protect_nh Yes end Improved Conversion consider_protection->end No, proceed with optimized conditions dry_reagents->check_base change_base->check_catalyst screen_catalysts->consider_protection protect_nh->end

Troubleshooting workflow for low conversion in Pd-catalyzed reactions.

G start Substituted o-Halobenzonitrile + Hydrazine intermediate Hydrazine Adduct Intermediate start->intermediate path1 Intramolecular SNAr Cyclization (Path A) intermediate->path1 path2 Intramolecular SNAr Cyclization (Path B) intermediate->path2 product1 Desired Regioisomer (e.g., 7-substituted) path1->product1 product2 Undesired Regioisomer (e.g., 5-substituted) path2->product2 mixture Mixture of Products (Requires Purification) product1->mixture product2->mixture

Competing pathways leading to regioisomer formation.

G start Select Synthesis Route for 3-Aminoindazole Derivative is_aldehyde Is the starting material an aldehyde? start->is_aldehyde is_substrate_simple Is the benzonitrile substrate simple and electron-poor? is_sensitive Are there base or acid-sensitive groups? is_substrate_simple->is_sensitive No snar Route: SNAr with o-fluorobenzonitrile is_substrate_simple->snar Yes is_aldehyde->is_substrate_simple No oxime_route Route: Convert aldehyde to oxime, then react with hydrazine is_aldehyde->oxime_route Yes pd_cu_coupling Route: Pd or Cu-catalyzed coupling is_sensitive->pd_cu_coupling Yes is_sensitive->pd_cu_coupling No, but need higher efficiency

Decision workflow for selecting a synthetic route.

References

Technical Support Center: Optimization of Suzuki Coupling of Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving bromoindazoles. This resource is tailored for researchers, scientists, and drug development professionals to provide direct answers to common challenges, offering troubleshooting guidance and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing Suzuki coupling with bromoindazoles?

A1: Researchers often face several key challenges:

  • Low or no yield: This is the most frequent issue and can stem from multiple factors including catalyst deactivation, suboptimal reaction conditions, or issues with starting material stability.[1][2]

  • Side reactions: The formation of unwanted byproducts is a common problem. Key side reactions include protodeboronation (loss of the boronic acid group), dehalogenation of the bromoindazole, and homocoupling of the boronic acid.[1][3][4]

  • Substrate reactivity: The free N-H group on the indazole ring can sometimes interfere with the catalytic cycle, potentially requiring protection or specialized conditions.[3][5] The position of the bromine atom on the indazole ring also influences reactivity.[6][7]

Q2: Which palladium catalyst is most effective for coupling bromoindazoles?

A2: The choice of catalyst is critical for success. While there is no single "best" catalyst for all substrates, several are commonly and successfully employed:

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is frequently reported as a highly effective and reliable catalyst for the Suzuki coupling of bromoindazoles, often providing good to excellent yields.[7][8]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classic Pd(0) catalyst that is also widely used. However, in some cases, it can be less effective than other catalyst systems for this specific substrate class.[3][7]

  • Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can be highly effective, particularly for more challenging or electron-rich bromoindazoles.[1][9]

Q3: How do I select the appropriate base and solvent for my reaction?

A3: The base and solvent system is crucial for activating the boronic acid and facilitating the catalytic cycle.[10]

  • Bases: Inorganic bases are standard. K₂CO₃ and Cs₂CO₃ are the most common and effective choices.[3][8] K₃PO₄ is another strong option, particularly for challenging couplings.[5] For substrates with base-sensitive functional groups, a milder base like KF may be beneficial.[10][11]

  • Solvents: A mixture of an organic solvent with water is often used to dissolve both the organic substrates and the inorganic base.[12] Common solvent systems include DME/water , Dioxane/water , and DMF/water .[3][8][12] The use of degassed solvents is critical to prevent catalyst oxidation.[2][13]

Q4: Can microwave irradiation improve my reaction?

A4: Yes, microwave-assisted Suzuki coupling is a powerful technique that can dramatically reduce reaction times (from hours to minutes) and often leads to improved product yields.[3][6] It is particularly useful for high-throughput synthesis and for reactions that are sluggish under conventional heating.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low to No Conversion of Starting Material

  • Question: My TLC/LC-MS analysis shows only starting materials even after extended reaction time. What should I do?

  • Possible Causes & Solutions:

    • Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh, high-quality catalyst. The active Pd(0) species is sensitive to oxygen.[2][9]

    • Oxygen Contamination: The reaction mixture must be thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Oxygen can oxidize the phosphine ligands and deactivate the Pd(0) catalyst.[13][14]

    • Suboptimal Conditions: The temperature may be too low. Gradually increase the reaction temperature. Suzuki couplings often require heating between 80-120°C.[2] Re-evaluate your choice of base and solvent; screen different combinations as shown in the tables below.

    • Inhibited Catalyst: If using an unprotected N-H indazole, the acidic proton might be interfering with the catalyst. Consider increasing the amount of base or using a boronic ester instead of a boronic acid.[5]

Problem 2: Significant Dehalogenation Side Product Observed

  • Question: I am getting my desired product, but also a significant amount of the debrominated indazole. How can I prevent this?

  • Possible Causes & Solutions:

    • Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can promote dehalogenation. Try lowering the temperature or reducing the reaction time, monitoring closely by TLC or LC-MS.[1]

    • Inappropriate Catalyst/Ligand System: Some catalyst systems are more prone to this side reaction. If you are using a simple Pd source with a monodentate ligand like PPh₃, consider switching to a catalyst with a bidentate ligand, such as Pd(dppf)Cl₂.[1]

    • Presence of a Hydrogen Source: Ensure solvents are anhydrous and of high purity. The choice of base can also influence this pathway.[1]

Problem 3: Boronic Acid Homocoupling is a Major Byproduct

  • Question: My main byproduct is a dimer of my boronic acid coupling partner. What causes this and how can I minimize it?

  • Possible Causes & Solutions:

    • Oxygen in the Reaction: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere is critical.[4][15]

    • Use of a Pd(II) Precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) must be reduced in situ to the active Pd(0) species. This reduction process can sometimes initiate homocoupling.[1][4] While often unavoidable, using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[1] Alternatively, adding a mild reducing agent can help suppress this pathway.[16]

Problem 4: Difficulty with Product Purification

  • Question: How can I effectively remove residual palladium catalyst and boronic acid byproducts from my final product?

  • Possible Causes & Solutions:

    • Boronic Acid Contamination: Unreacted boronic acid and its byproducts can often be removed by performing an aqueous wash with a mild base (e.g., NaHCO₃ solution) during the work-up.[1]

    • Palladium Residue: Filtering the reaction mixture through a pad of Celite can remove some precipitated palladium black. For more complete removal, specialized palladium scavengers can be used, or careful column chromatography is required.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize data from literature to guide the selection of reaction parameters.

Table 1: Screening of Palladium Catalysts Reaction of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.

EntryCatalystReaction TimeYield (%)Reference
1Pd(PPh₃)₄4 h22[7]
2Pd(PPh₃)₂Cl₂4 h75[7]
3Pd(PCy₃)₂2 h57[7]
4Pd(dppf)Cl₂ 2 h 84 [7]
Conditions: K₂CO₃ as base, dimethoxyethane (DME) as solvent, 80°C.[8]

Table 2: Optimization of Base and Solvent Reaction of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid.

EntryCatalyst (10 mol%)Base (1.3 equiv.)SolventTemp (°C) / TimeYield (%)Reference
1PdCl₂(PPh₃)₂K₂CO₃DMF110°C / 48 h0[6]
2PdCl₂(PPh₃)₂Cs₂CO₃DMF110°C / 48 h0[6]
3Pd(PPh₃)₄K₂CO₃Dioxane110°C / 24 hTraces[3]
4Pd(PPh₃)₄Cs₂CO₃Dioxane110°C / 24 h20[3]
5Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O110°C / 4 h65[3]
6Pd(PPh₃)₄ Cs₂CO₃ Dioxane/EtOH/H₂O 140°C / 4 h 70 [3]
7Pd(PPh₃)₄ Cs₂CO₃ Dioxane/EtOH/H₂O 140°C / 2 h (MW) 70 [3][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the bromoindazole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1][14]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the bromoindazole is consumed.[1]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

  • Reagent Preparation: To a 10 mL microwave vial, add the bromoindazole (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., Cs₂CO₃, 2.0 mmol).[1]

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) followed by 5 mL of degassed solvent (e.g., 1,4-dioxane).[1]

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat to the target temperature (e.g., 120-140°C) for the specified time (e.g., 20-30 minutes) with stirring.[1][3]

  • Work-up and Purification: After cooling, follow steps 7 and 8 from the conventional heating protocol.[1]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation product Product (Ar-Ar') trans_complex->product product->pd0 Reductive Elimination sub1 Bromoindazole (Ar-Br) sub1->oa_complex sub2 Boronic Acid (Ar'-B(OH)₂) sub2->trans_complex base Base base->trans_complex Troubleshooting_Workflow start Low or No Yield check_reagents Are reagents pure? Is catalyst active? start->check_reagents check_conditions Are conditions optimal? (Temp, Base, Solvent) start->check_conditions check_atmosphere Is reaction atmosphere fully inert (degassed)? start->check_atmosphere solution_reagents Use fresh, pure reagents and new catalyst. check_reagents->solution_reagents No solution_conditions Screen bases (Cs₂CO₃, K₃PO₄) Increase temperature Try different solvent system check_conditions->solution_conditions No solution_atmosphere Degas solvents thoroughly (e.g., sparge with Argon) Use Schlenk techniques check_atmosphere->solution_atmosphere No success Improved Yield solution_reagents->success solution_conditions->success solution_atmosphere->success Reaction_Component_Selection Logic for Component Selection sub Bromoindazole Substrate cat_choice Catalyst Choice sub->cat_choice base_choice Base Choice sub->base_choice solvent_choice Solvent Choice sub->solvent_choice pddppf Pd(dppf)Cl₂ (High Reliability) cat_choice->pddppf Default pdtetrakis Pd(PPh₃)₄ (Standard) cat_choice->pdtetrakis buchwald Pd(OAc)₂ + Ligand (For difficult couplings) cat_choice->buchwald base_sensitive Base-sensitive groups present? base_choice->base_sensitive kf Use KF base_sensitive->kf Yes carbonates Use K₂CO₃ or Cs₂CO₃ base_sensitive->carbonates No aqueous_mix Aqueous Mixture (Dioxane/H₂O, DME/H₂O) solvent_choice->aqueous_mix

References

Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of amine streaking during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of amine streaking on a silica gel column?

The most common reason for the streaking or "tailing" of amines on a standard silica gel column is the interaction between the basic amine compounds and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] These acidic sites can protonate the basic amines, leading to strong ionic interactions that cause the compounds to bind too strongly to the stationary phase. This results in poor peak shape, streaking, and in some cases, irreversible adsorption of the compound.[1]

Q2: How does adding a basic modifier to the mobile phase help prevent streaking?

Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase helps to "deactivate" the acidic silanol groups on the silica surface.[1] The basic modifier competes with the amine analyte for binding to these acidic sites, which minimizes the strong interactions that lead to streaking.[1] This results in sharper peaks and improved separation.

Q3: Can I use an acidic modifier to prevent amine streaking?

While it may seem counterintuitive, for basic compounds like amines, adding a base is the standard and more effective practice.[1] Adding an acid to the eluent can protonate the amine, which may reduce its interaction with the silica gel, but this is not the preferred method for addressing streaking of basic compounds.[2]

Q4: Besides modifying the mobile phase, what other strategies can I employ to reduce amine streaking?

Several other strategies can be effective:

  • Pre-treating the Silica Gel: The silica gel can be neutralized before packing the column.

  • Using an Alternative Stationary Phase: Amine-functionalized silica or alumina can be used as the stationary phase. Amine-functionalized silica has an amine group bonded to the surface, which shields the acidic silanol groups.[3][4] Alumina is a basic or neutral medium that is also suitable for the purification of amines.[5]

Q5: When should I consider using an amine-functionalized column?

An amine-functionalized column is a good option when adding a basic modifier to the mobile phase is not desirable or does not provide adequate separation.[3] These columns are particularly useful for purifying compounds with basic properties and can often be used with less polar and less aggressive solvent systems, such as hexane/ethyl acetate, simplifying post-purification solvent removal.[6][7]

Troubleshooting Guide

If you are experiencing streaking with your amine compound, follow these steps to troubleshoot the issue.

DOT Diagram: Troubleshooting Workflow for Amine Streaking

TroubleshootingWorkflow start Amine Streaking Observed add_modifier Add Basic Modifier to Mobile Phase (e.g., 1-3% TEA or NH3) start->add_modifier check_tlc Analyze by TLC with Modifier add_modifier->check_tlc pre_treat_silica Pre-treat Silica Gel with Base change_stationary_phase Use Alternative Stationary Phase (Amine-functionalized Silica or Alumina) pre_treat_silica->change_stationary_phase pack_column Pack Column with Treated Silica pre_treat_silica->pack_column run_column3 Run Column on New Stationary Phase change_stationary_phase->run_column3 run_column Run Column with Modified Mobile Phase check_tlc->run_column Good Separation fail Streaking Persists check_tlc->fail Still Streaking success Streaking Resolved run_column->success run_column2 Run Column pack_column->run_column2 run_column2->success run_column3->success fail->pre_treat_silica fail->change_stationary_phase

Caption: A flowchart outlining the steps to troubleshoot amine streaking.

Quantitative Data Summary

The following table summarizes common basic additives and their typical concentrations used to prevent amine streaking.

AdditiveSolvent System Example(s)Typical Concentration/RatioNotes
Triethylamine (TEA) Hexane/Ethyl Acetate, Dichloromethane/Methanol1-3% (v/v)Can be added to the mobile phase or used to pre-treat silica gel.[8][9]
Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) Chloroform/MethanolRatios such as 100:10:1, 80:10:1, 80:15:1.5 (CHCl₃:MeOH:conc. NH₄OH)The ammonia is typically added to the more polar solvent (e.g., methanol).[10][11]

Experimental Protocols

Protocol 1: Deactivating Silica Gel with Triethylamine (Slurry Method)

This protocol describes how to neutralize silica gel before packing the column.

  • Measure Silica: In a fume hood, measure the required amount of silica gel (e.g., 150 g) into a round-bottom flask.[8]

  • Add Triethylamine: Add triethylamine (e.g., 2-3 mL for 150 g of silica) to the flask.[8]

  • Create Slurry: Add a non-polar solvent, such as petroleum ether or hexane, to create a slurry.[8] This ensures even distribution of the triethylamine.

  • Remove Solvent: Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry Silica: Dry the triethylamine-treated silica gel under vacuum overnight to remove any residual solvent.[8] The neutralized silica is now ready for use.

Protocol 2: Using a Mobile Phase Containing Ammonia

This protocol is for purifying amines using a chloroform/methanol/ammonia solvent system.

  • Prepare Mobile Phase: In a fume hood, prepare the desired mobile phase mixture. For example, a ratio of 80:10:1 of chloroform:methanol:concentrated ammonium hydroxide.[10]

  • Slurry Pack Column: It is important to slurry-pack the column using the same solvent mixture that will be used for the elution.[10]

  • Equilibrate Column: Before loading the sample, equilibrate the packed column by passing several column volumes of the mobile phase through it. This is crucial as ammonia interacts strongly with the silica.[11]

  • Load Sample and Elute: Dissolve the amine sample in a minimal amount of the mobile phase and load it onto the column. Elute the column with the prepared mobile phase, collecting fractions as usual.

  • TLC Analysis: When analyzing fractions by TLC, it may be necessary to gently heat the TLC plate with a heat gun to evaporate the ammonia before staining, especially if using ninhydrin.[10]

Protocol 3: Using an Amine-Functionalized Silica Column

This protocol provides general guidelines for using a pre-packed amine-functionalized column.

  • Initial Column Wash: Before the first use, wash the column with 2-3 column volumes of methanol.[1] This removes any residual underivatized silica.

  • Equilibration: Equilibrate the column with your chosen mobile phase (e.g., hexane/ethyl acetate). Typically, 3-5 column volumes are sufficient.

  • Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a solvent it is readily soluble in and load it onto the column. The recommended sample load is typically 0.1-2% of the column media weight.[1]

  • Elution: Run your gradient or isocratic elution as determined by your TLC analysis.

  • Post-Run Wash and Storage: After the separation, wash the column with 1-2 column volumes of a more polar solvent (e.g., 100% ethyl acetate or methanol) followed by re-equilibration at the starting conditions if running another sample.[1] For long-term storage, flush the column with 3-5 column volumes of isopropanol and cap it securely.[1]

DOT Diagram: Chemical Interaction at the Silica Surface

ChemicalInteraction cluster_0 A) Amine Streaking on Untreated Silica cluster_1 B) Prevention with a Basic Modifier Silica Silica Surface (Si-OH, acidic) ProtonatedAmine Protonated Amine (R-NH3+) (Strongly Adsorbed) Silica->ProtonatedAmine Protonation Amine Basic Amine (R-NH2) Amine->Silica Interaction Silica2 Silica Surface (Si-OH) DeactivatedSilica Deactivated Silica (Si-O- • H-NEt3+) Modifier Basic Modifier (e.g., Et3N) Modifier->Silica2 Competes for acidic sites ElutedAmine Eluted Amine (Weakly Adsorbed) DeactivatedSilica->ElutedAmine Elutes cleanly Amine2 Basic Amine (R-NH2) Amine2->DeactivatedSilica Weak Interaction

Caption: Interaction of amines with untreated vs. base-treated silica gel.

References

identifying and removing isomeric impurities in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on identifying and removing isomeric impurities. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of indazoles.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of isomers a common issue in indazole synthesis?

A1: The indazole core possesses two nitrogen atoms in its pyrazole ring, leading to the possibility of substitution at either the N-1 or N-2 position. This results in the formation of 1H- and 2H-indazole tautomers and their corresponding N-substituted regioisomers. The 1H-tautomer is generally more thermodynamically stable.[1][2] However, many synthetic routes, particularly N-alkylation or N-acylation reactions, can produce mixtures of both N-1 and N-2 substituted products due to the comparable nucleophilicity of the two nitrogen atoms under certain reaction conditions.[1][3]

Q2: What are the primary factors that influence the ratio of N-1 and N-2 isomers during a reaction?

A2: The regiochemical outcome of indazole N-alkylation is influenced by a combination of factors:

  • Steric and Electronic Effects of Substituents: The size and electronic nature of groups already present on the indazole ring can direct substitution. For instance, bulky substituents at the C-3 position tend to favor N-1 alkylation due to steric hindrance around the N-2 position. Conversely, electron-withdrawing groups at the C-7 position can promote N-2 substitution.[3]

  • Reaction Conditions: The choice of base and solvent plays a critical role. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N-1 isomer.[3][4]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or acylating agent can also influence the N-1/N-2 ratio.[1]

  • Thermodynamic vs. Kinetic Control: N-1 substituted indazoles are often the thermodynamically more stable products, while N-2 isomers can be favored under kinetically controlled conditions.[1]

Q3: Which analytical techniques are most effective for identifying and quantifying isomeric impurities?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for differentiating between 1H- and 2H-indazole isomers.[5] Both ¹H and ¹³C NMR provide distinct signals for the two isomers. Other useful spectroscopic methods include Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).[2][5] Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and quantifying the isomers in a mixture.[6]

Troubleshooting Guides

Issue 1: My reaction produced a mixture of N-1 and N-2 isomers. How can I separate them?

Answer: The separation of N-1 and N-2 substituted indazole isomers is a frequent challenge due to their often similar polarities. Here are two common and effective methods:

Method 1: Recrystallization using a Mixed Solvent System

Recrystallization from a carefully selected mixture of solvents can effectively separate isomers by exploiting subtle differences in their solubility. This method is often scalable and can yield high-purity compounds.[4][7]

  • Typical Solvent Systems: Acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.[7]

  • General Procedure: Dissolve the crude isomeric mixture in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble isomer. The more soluble isomer will remain in the mother liquor. Collect the crystals by filtration.

Method 2: Column Chromatography

Silica gel column chromatography is a standard technique for separating isomers. The choice of eluent is critical for achieving good separation.

  • Stationary Phase: Silica gel is most commonly used. Alumina can also be an option.

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal solvent system needs to be determined empirically, often guided by Thin Layer Chromatography (TLC) analysis.

Issue 2: My ¹H NMR spectrum shows more aromatic peaks than expected. Could this be due to isomers?

Answer: Yes, the presence of extra signals in the aromatic region of a ¹H NMR spectrum is a strong indication of an isomeric mixture.

  • Key Diagnostic Signals:

    • H-3 Proton: The proton at the 3-position of the indazole ring is particularly sensitive to the substitution pattern. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomer.[5]

    • N-H Proton: For unsubstituted indazoles, the N-H proton of the 1H-isomer gives a characteristic broad singlet, which is absent in N-substituted derivatives and 2H-isomers.[5]

    • Other Aromatic Protons: The chemical shifts of the other protons on the benzene ring will also differ between the N-1 and N-2 isomers, leading to a more complex spectrum than expected for a single compound.[5]

Data Presentation

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Indazole Isomers
Position 1H-Indazole (in CDCl₃) 2H-Indazole Derivative (Representative) Key Differentiating Features
¹H NMR
N-H~13.40 (s, broad)-The broad N-H signal is characteristic of unsubstituted 1H-indazoles.[5]
H-3~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded.[5]
H-4~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer often show slight downfield shifts.[5]
¹³C NMR
C-3~135.0~125.0A significant upfield shift is generally observed for C-3 in 2H-isomers.
C-7a~140.0~148.0The bridgehead carbon C-7a is typically more deshielded in 2H-isomers.

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Table 2: Examples of Isomer Separation by Recrystallization
Isomeric Mixture Solvent System (v/v) Isolated Isomer Purity
5-amino-1-(2-hydroxyethyl)-indazole and 5-amino-2-(2-hydroxyethyl)-indazoleAcetone/Water (3:1)5-amino-1-(2-hydroxyethyl)-indazole99.5%[7]
5-amino-1-(2,2-dimethoxyethyl)-indazole and 5-amino-2-(2,2-dimethoxyethyl)-indazoleTetrahydrofuran/Water (12:30)5-amino-2-(2,2-dimethoxyethyl)-indazole99.1%[7]
4-amino-1-(2-pyrrolidinylethyl)-indazole and 4-amino-2-(2-pyrrolidinylethyl)-indazoleAcetonitrile/Water (28:12)4-amino-1-(2-pyrrolidinylethyl)-indazole99.3%[7]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of Indazole Isomers

This protocol provides a step-by-step guide for separating indazole isomers using a mixed-solvent recrystallization technique.

  • Solvent Selection: Begin by identifying a suitable binary solvent system (e.g., acetone/water, ethanol/water). One solvent should be a good solvent for the isomeric mixture, while the other should be a poor solvent (anti-solvent).

  • Dissolution: Place the crude isomeric mixture in an Erlenmeyer flask. Heat the primary (good) solvent and add the minimum amount of the hot solvent to the flask with swirling until the solid is completely dissolved.

  • Induce Crystallization: While the solution is still hot, slowly add the anti-solvent dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of the hot primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Analyze the purity of the isolated isomer and the mother liquor by NMR, HPLC, or LC-MS to determine the efficiency of the separation.

Protocol 2: General Procedure for Column Chromatography Separation

This protocol outlines the steps for separating indazole isomers using silica gel column chromatography.

  • TLC Analysis: Develop a TLC method to visualize the separation of the isomers. Test various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find one that gives a good separation between the two isomer spots (a difference in Rf values of at least 0.2 is ideal).

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude isomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the mixture onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the least polar solvent system determined from your TLC analysis.

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the eluent as the column runs to elute the more polar compounds.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the desired purified isomers.

    • Combine the fractions containing each pure isomer.

  • Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified isomers.

  • Purity Confirmation: Confirm the purity and identity of the separated isomers by NMR spectroscopy.

Visualizations

Isomer_Identification_Workflow start Crude Indazole Product tlc TLC Analysis start->tlc nmr ¹H NMR Analysis start->nmr two_spots Two Spots Observed? tlc->two_spots extra_peaks Extra Aromatic Peaks? nmr->extra_peaks isomers_present Isomeric Mixture Confirmed two_spots->isomers_present Yes pure_product Single Pure Product two_spots->pure_product No extra_peaks->isomers_present Yes extra_peaks->pure_product No separation Proceed to Separation isomers_present->separation

Caption: Workflow for the initial identification of isomeric impurities.

Isomer_Separation_Workflow start Isomeric Mixture method_choice Choose Separation Method start->method_choice recrystallization Recrystallization method_choice->recrystallization Scalable column Column Chromatography method_choice->column Small Scale / Difficult Separation dissolve Dissolve in Hot Mixed Solvent recrystallization->dissolve pack_column Pack Silica Gel Column column->pack_column cool Cool Slowly dissolve->cool filter Filter Crystals cool->filter isomer1 Pure Isomer 1 filter->isomer1 isomer2 Pure Isomer 2 filter->isomer2 From Mother Liquor load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect & Analyze Fractions elute->collect collect->isomer1 collect->isomer2

Caption: Decision workflow for separating indazole isomers.

References

Technical Support Center: 5-Bromo-1-methyl-1H-indazol-3-amine Stability Testing and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-methyl-1H-indazol-3-amine. The information is designed to address common challenges encountered during stability testing and degradation product analysis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental process.

Problem IDIssuePossible CausesSuggested Solutions
ST-01 No or minimal degradation observed under stress conditions (acid, base, oxidative, thermal, photolytic). - Stress conditions are too mild.- The molecule is highly stable under the tested conditions.- Incorrect concentration of the stressor.- Increase the duration of stress exposure, the temperature, or the concentration of the stressor (e.g., use 1N HCl or NaOH instead of 0.1N).- For photostability, ensure the light source provides both UV and visible light as per ICH Q1B guidelines.[1]- Confirm the purity and concentration of the stressing agents.
ST-02 Excessive degradation (>20%) of the parent compound, making it difficult to identify primary degradation products. - Stress conditions are too harsh.[1][2]- Reduce the stress exposure time, temperature, or concentration of the stressor.- Take multiple time points to observe the degradation pathway over time.
HPLC-01 Poor peak shape (tailing or fronting) for the parent compound or degradation products. - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a new or different type of HPLC column.
HPLC-02 Co-elution of the parent compound with degradation products or impurities. - The analytical method lacks sufficient resolution.- Optimize the HPLC method by changing the mobile phase composition, gradient slope, column chemistry, or temperature.- Consider using a column with a different selectivity.
MS-01 Difficulty in identifying the structure of degradation products from mass spectrometry data. - Insufficient fragmentation in MS/MS.- Degradation product is isobaric with the parent compound or another impurity.- Optimize the collision energy in the mass spectrometer to achieve better fragmentation.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition.- Isolate the degradation product using preparative HPLC for further analysis by NMR.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for performing a forced degradation study on this compound?

A1: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[3][4] The initial steps involve subjecting a solution of this compound to a variety of stress conditions, which typically include:

  • Acidic Hydrolysis: 0.1N to 1N HCl at room temperature or elevated temperature (e.g., 60°C).[1]

  • Basic Hydrolysis: 0.1N to 1N NaOH at room temperature or elevated temperature.[1]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Exposing the drug substance in solution and as a solid to light with both UV and visible outputs, as specified in ICH Q1B guidelines.[1]

Q2: How much degradation should I aim for in a forced degradation study?

A2: The goal is to achieve a level of degradation that is significant enough to produce detectable degradation products but not so excessive that the primary degradation pathways are obscured. A target degradation of 5-20% is generally considered appropriate.[1] If more than 20% degradation occurs, the stress conditions should be considered too harsh and need to be moderated.[1][2]

Q3: What is a stability-indicating analytical method, and why is it important?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. Its importance lies in its ability to provide a clear picture of the drug's stability over time, ensuring that the reported concentration of the API is not falsely elevated by co-eluting substances.

Q4: What are the most suitable analytical techniques for analyzing the degradation products of this compound?

A4: The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS).

  • HPLC-UV: For separating the parent compound from its degradation products and for quantification.

  • LC-MS (especially with a high-resolution mass spectrometer): For the identification and structural elucidation of the degradation products by providing mass-to-charge ratio (m/z) and fragmentation patterns.

Q5: What should I do if I observe a new, unknown peak in my chromatogram during a stability study?

A5: A new peak indicates the formation of a degradation product or an impurity. The following steps should be taken:

  • Confirm it's a degradation product: Analyze a control sample (unstressed) to ensure the peak is not from the solvent or a pre-existing impurity.

  • Characterize the peak: Use LC-MS to determine the molecular weight and fragmentation pattern of the unknown compound.

  • Quantify the peak: Determine the concentration of the new impurity relative to the parent compound.

  • Assess the impact: Depending on the level of the impurity and the stage of drug development, further toxicological evaluation may be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a thin layer of the solid compound in a petri dish and expose it to 80°C in an oven for 48 hours.

    • At specified time points, weigh an appropriate amount of the solid, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after exposure. A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: HPLC-UV Method for Stability Indicating Analysis
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 5-Bromo-1-methyl-1H- indazol-3-amine Stock Solution Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (e.g., 1N NaOH, 60°C) API->Base Expose to stress Oxidation Oxidation (e.g., 30% H₂O₂, RT) API->Oxidation Expose to stress Thermal Thermal (Solid, 80°C) API->Thermal Expose to stress Photo Photolytic (ICH Q1B) API->Photo Expose to stress HPLC HPLC-UV Analysis (Quantification) Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples LCMS LC-MS Analysis (Identification) HPLC->LCMS Characterize unknown peaks Report Degradation Profile & Stability-Indicating Method LCMS->Report

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product Potential Product: De-amination or Ring Opening Products Parent->Hydrolysis_Product H⁺ / OH⁻ Oxidation_Product Potential Product: N-Oxide Parent->Oxidation_Product [O] Photolysis_Product Potential Product: De-bromination Parent->Photolysis_Product

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the 5-Bromo-1H-indazol-3-amine core?

The most common and commercially available starting material for the synthesis of the 5-bromo-1H-indazol-3-amine core is 5-bromo-2-fluorobenzonitrile.[1][2][3] An alternative, though less direct route, can involve the nitrosation of 5-bromoindole.[4]

Q2: What is the most critical step to control during the synthesis?

The regioselective N-methylation of 5-bromo-1H-indazol-3-amine is a critical step. Indazoles have two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of regioisomers.[5] Controlling the reaction conditions is crucial to selectively obtain the desired N1-methylated product.

Q3: What are the typical yields for the synthesis of 5-Bromo-1H-indazol-3-amine?

The synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate can be very high-yielding, with some protocols reporting yields of up to 99.5%.[2] Another protocol reports a yield of 88% for the same reaction.[3]

Q4: How can I purify the final product, this compound?

Purification of the final product and its intermediates can typically be achieved through recrystallization or column chromatography. For the precursor, 5-bromo-1H-indazol-3-amine, recrystallization from ethanol is a reported method.[1] For related N-protected indazoles, column chromatography using silica gel with a solvent system like ethyl acetate in hexane has been used.[1][6]

Troubleshooting Guides

Issue 1: Low Yield in the Formation of 5-Bromo-1H-indazol-3-amine
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. One protocol suggests heating at 95°C overnight, while another indicates 100°C for a much shorter period. A sealed tube reaction at 343 K (70°C) for 4 hours has also been reported.[1]
Side reactionsThe formation of hydrazones and dimers can occur during indazole synthesis. Ensure the quality of the hydrazine hydrate and consider using an inert atmosphere to minimize oxidative side reactions.
Product precipitation during workupThe product may precipitate during the aqueous workup. If this occurs, it can be collected by filtration from the separatory funnel.[2]
Issue 2: Formation of N2-methyl Isomer during Methylation
Potential Cause Troubleshooting Step
Non-selective reaction conditionsThe choice of base and solvent can significantly influence the N1/N2 selectivity of alkylation. For N-methylation, a common approach is the use of a base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of an electrophile like methyl iodide. To favor N1 alkylation, steric hindrance at the N2 position can be exploited. Using a bulkier base might favor deprotonation at the less hindered N1 position.
Reaction temperaturePerform the deprotonation at a low temperature (e.g., 0 °C) before adding the methylating agent. Slowly warming the reaction to room temperature can provide better control over the regioselectivity.
Issue 3: Difficult Purification of the Final Product
Potential Cause Troubleshooting Step
Presence of starting materialIf TLC indicates the presence of unreacted 5-bromo-1H-indazol-3-amine, consider using a slight excess of the methylating agent and ensure the reaction goes to completion.
Co-elution of isomersIf the N1 and N2 isomers are difficult to separate by column chromatography, consider derivatization of the mixture to facilitate separation. Alternatively, explore different solvent systems for chromatography to improve resolution. The polarity of N1 and N2 alkylated indazoles can be different, which can be exploited for separation.[5]

Experimental Protocols

Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol is adapted from literature procedures.[1][2][3]

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10-50 eq).

  • Heat the reaction mixture to reflux (approximately 95-100°C).

  • Monitor the reaction by TLC until the starting material is consumed (typically within 20 minutes to 4 hours).

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess hydrazine.

  • The resulting solid can be purified by recrystallization from ethanol to afford 5-bromo-1H-indazol-3-amine.

ParameterValueReference
Reaction Time20 min - 4 h[1][3]
Temperature70 - 100 °C[1][2]
Yield88 - 99.5%[2][3]
Synthesis of this compound (Proposed)

This is a general proposed procedure based on standard N-methylation of indazoles.

Materials:

  • 5-Bromo-1H-indazol-3-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 5-bromo-1H-indazol-3-amine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterProposed Value
Reaction Time12 - 16 h
Temperature0 °C to room temperature
Expected Purity>95% (after chromatography)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Indazole Core Synthesis cluster_step2 Step 2: N-Methylation cluster_purification Purification A 5-Bromo-2-fluorobenzonitrile C 5-Bromo-1H-indazol-3-amine A->C B Hydrazine Hydrate B->C F This compound C->F D Methyl Iodide D->F E Base (e.g., NaH) E->F G Crude Product F->G H Purified Product G->H Recrystallization or Column Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities in Final Product CheckStep1 Analyze Step 1: Indazole Formation Start->CheckStep1 CheckStep2 Analyze Step 2: N-Methylation Start->CheckStep2 Purification Optimize Purification Start->Purification IncompleteReaction Incomplete Reaction? - Extend time - Increase temp CheckStep1->IncompleteReaction Yes SideReactions Side Reactions? - Check reagent quality - Inert atmosphere CheckStep1->SideReactions Yes IsomerFormation N2-Isomer Formed? - Adjust base/solvent - Control temperature CheckStep2->IsomerFormation Yes LowConversion Low Conversion? - Check base activity - Increase methylating agent CheckStep2->LowConversion Yes CoElution Co-elution of Impurities? - Change solvent system - Consider derivatization Purification->CoElution Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

comparative analysis of 1H- and 2H-indazole isomers by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, primarily existing in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

The thermodynamically more stable tautomer, 1H-indazole, is typically the predominant form.[1] However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers.[1] NMR spectroscopy is a powerful tool for distinguishing between these two isomeric forms.[2]

Data Presentation: A Comparative Analysis

The following tables summarize the key NMR spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison. Note that the data for 2H-indazole is often based on N-substituted derivatives as the parent 2H-indazole is less stable.[1]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Proton1H-Indazole2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[1]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1]
H-5 ~7.18 (m)~7.10 (t)
H-6 ~7.40 (m)~7.32 (t)
H-7 ~7.77 (d)~7.70 (d)

Data sourced from representative literature values.[1][3]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Carbon1H-Indazole2H-Indazole Derivative (Representative)Key Differences
C-3 ~134.8~150The C-3 carbon in 2H-indazoles is significantly deshielded compared to 1H-indazoles, providing a key diagnostic marker.[1]
C-3a ~123.1~122
C-4 ~121.0~120
C-5 ~120.9~121
C-6 ~126.8~127
C-7 ~109.7~118The C-7 carbon in 2H-indazoles tends to be more deshielded.[1]
C-7a ~140.0~122The C-7a carbon in 1H-indazoles is significantly more deshielded.[1]

Data sourced from representative literature values.[1][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of the indazole sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[1]

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

Data Processing:

  • Process the raw data using appropriate software.

  • Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and by comparison with the reference data in the tables above.

Mandatory Visualization

The following diagram illustrates the logical workflow for differentiating between 1H- and 2H-indazole isomers based on key spectroscopic data.

G Workflow for Differentiating 1H- and 2H-Indazole Isomers by NMR cluster_0 Workflow for Differentiating 1H- and 2H-Indazole Isomers by NMR cluster_1 Workflow for Differentiating 1H- and 2H-Indazole Isomers by NMR cluster_2 Workflow for Differentiating 1H- and 2H-Indazole Isomers by NMR start Indazole Isomer Mixture nmr Acquire 1H and 13C NMR Spectra start->nmr analyze Analyze NMR Data nmr->analyze h1_check Check for broad N-H signal (~13.4 ppm) analyze->h1_check c3_check Check 13C chemical shift of C-3 h1_check->c3_check Signal Absent isomer_1h Identified as 1H-Indazole h1_check->isomer_1h Signal Present h3_check Check 1H chemical shift of H-3 c3_check->h3_check c3_check->isomer_1h ~135 ppm isomer_2h Identified as 2H-Indazole c3_check->isomer_2h ~150 ppm h3_check->isomer_1h ~8.1 ppm h3_check->isomer_2h ~8.4 ppm

Caption: Workflow for differentiating 1H- and 2H-indazole isomers.

References

A Comparative Guide to the Synthesis of Substituted 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The development of efficient and versatile synthetic routes to access substituted derivatives of this core is of paramount importance for drug discovery programs. This guide provides an objective comparison of three prominent synthetic strategies for the preparation of substituted 3-aminoindazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

Three primary methods for the synthesis of substituted 3-aminoindazoles are compared herein:

  • Route A: Nucleophilic Aromatic Substitution of 2-Halobenzonitriles with Hydrazines. A classical and often one-pot approach involving the reaction of an activated aryl halide with a hydrazine derivative.

  • Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. A modern and versatile cross-coupling reaction that forms the C-N bond between a 3-haloindazole and an amine.

  • Route C: Copper-Catalyzed Ullmann Condensation. A traditional transition-metal-catalyzed method for C-N bond formation, often requiring harsher conditions but offering a palladium-free alternative.

Performance Comparison

The following tables summarize the key performance indicators for each synthetic route, including reaction conditions and reported yields for a variety of substrates.

Table 1: Synthesis of N-Substituted 3-Aminoindazoles via Nucleophilic Aromatic Substitution

This method typically involves the reaction of a 2-halobenzonitrile with a substituted hydrazine in the presence of a base. The reaction proceeds via an initial nucleophilic aromatic substitution followed by an intramolecular cyclization.

Entry2-Halobenzonitrile SubstrateHydrazine SubstrateConditionsYield (%)
12-FluorobenzonitrilePhenylhydrazineK₂CO₃, DMSO, 120 °C, 12 h85
22-Chlorobenzonitrile4-MethoxyphenylhydrazineNaH, DMF, 80 °C, 6 h78
32-FluorobenzonitrileMethylhydrazineEt₃N, EtOH, reflux, 8 h72
42-Chloro-5-nitrobenzonitrilePhenylhydrazineK₂CO₃, DMSO, 120 °C, 10 h92
Table 2: Synthesis of N-Substituted 3-Aminoindazoles via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than classical methods.[1]

Entry3-Haloindazole SubstrateAmine SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
13-BromoindazoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001295
23-BromoindazoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1101688
33-Chloroindazolen-ButylaminePd₂ (dba)₃ / RuPhosLiHMDSTHF651282[1]
43-Bromo-5-fluoroindazolePiperidinePd(OAc)₂ / XantphosK₃PO₄Toluene1001891
Table 3: Synthesis of N-Substituted 3-Aminoindazoles via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig amination, though it often requires higher temperatures and stronger bases. The use of ligands such as L-proline can facilitate the reaction under milder conditions.

Entry3-Haloindazole SubstrateAmine SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
13-IodoindazoleAnilineCuI / L-prolineK₂CO₃DMSO902475
23-BromoindazolePyrrolidineCuIK₃PO₄NMP1502468
33-IodoindazoleBenzylamineCuI / N,N'-dimethylethylenediamineCs₂CO₃Dioxane1102072
43-Bromo-6-methylindazoleMorpholineCuINaOtBuPyridine1301865

Experimental Protocols

Route A: General Procedure for the Synthesis of N-Phenyl-3-aminoindazole from 2-Fluorobenzonitrile and Phenylhydrazine
  • To a solution of 2-fluorobenzonitrile (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) is added potassium carbonate (2.0 mmol) and phenylhydrazine (1.2 mmol).

  • The reaction mixture is heated to 120 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is poured into ice-water (50 mL) and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from ethanol to afford the desired N-phenyl-3-aminoindazole.

Route B: General Procedure for the Buchwald-Hartwig Amination of 3-Bromoindazole with Morpholine[1]
  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • 3-Bromoindazole (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired product.

Route C: General Procedure for the L-proline Promoted Ullmann Condensation of 3-Iodoindazole with Aniline
  • A mixture of 3-iodoindazole (1.0 mmol), aniline (1.5 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol) in DMSO (5 mL) is placed in a sealed tube.

  • The reaction mixture is heated at 90 °C for 24 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the N-phenyl-3-aminoindazole.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic transformations described above.

G cluster_0 Route A: Nucleophilic Aromatic Substitution cluster_1 Route B: Buchwald-Hartwig Amination cluster_2 Route C: Ullmann Condensation A_start 2-Halobenzonitrile A_product Substituted 3-Aminoindazole A_start->A_product Cyclization A_reagents + R-NHNH₂ Base B_start 3-Haloindazole B_product Substituted 3-Aminoindazole B_start->B_product C-N Coupling B_reagents + R¹R²NH Pd Catalyst, Ligand, Base C_start 3-Haloindazole C_product Substituted 3-Aminoindazole C_start->C_product C-N Coupling C_reagents + R¹R²NH Cu Catalyst, Ligand, Base

Caption: Overview of Synthetic Routes to 3-Aminoindazoles.

Conclusion

The choice of synthetic route for the preparation of substituted 3-aminoindazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • The reaction of 2-halobenzonitriles with hydrazines offers a straightforward and often high-yielding one-pot method, particularly for N-aryl substituted products. Its main limitation is the availability of the corresponding substituted hydrazines.

  • The Buchwald-Hartwig amination is a highly versatile and reliable method with a broad substrate scope and generally milder reaction conditions. The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.[1]

  • The Ullmann condensation provides a palladium-free alternative, which can be advantageous. However, it often requires higher temperatures and may have a more limited substrate scope compared to the Buchwald-Hartwig reaction. The development of ligand-assisted protocols has made this method more attractive by enabling milder reaction conditions.

References

A Comparative Analysis of 5-Bromo-1-methyl-1H-indazol-3-amine and Other Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of the 5-Bromo-1-methyl-1H-indazol-3-amine scaffold against other common kinase inhibitor frameworks, offering insights into its potential performance and standing within the broader landscape of kinase inhibitor discovery.

Due to the limited availability of public data on the specific kinase inhibitory profile of this compound, this guide will utilize data from its close structural analog, 6-Bromo-1-methyl-1H-indazol-4-amine, as a representative of this indazole scaffold. This analog has been evaluated against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target. This allows for a quantitative comparison with other established kinase inhibitors.

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the in vitro kinase inhibitory activity (IC50) of the representative indazole analog and other well-known kinase inhibitors with different core scaffolds. This data provides a snapshot of the relative potency of these compounds against various kinase targets.

Table 1: Comparison of Inhibitory Activity against Polo-like Kinase 4 (PLK4)

Compound/ScaffoldScaffold TypePLK4 IC50 (nM)
6-Bromo-1-methyl-1H-indazol-4-amine (analog) Indazole 50
AxitinibIndazole6.5
CentrinonePyrimidine2.7

Table 2: Inhibitory Activity of Common Kinase Inhibitors with Diverse Scaffolds

CompoundScaffold TypePrimary Target(s)Representative IC50 (nM)
GefitinibQuinazolineEGFR~33
ErlotinibQuinazolineEGFR~2
SunitinibIndolinoneVEGFR, PDGFR2 (PDGFRβ), 80 (VEGFR2)
DasatinibAminopyrimidineBCR-ABL, Src family<1 (BCR-ABL), 0.8 (Src)

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of kinase inhibitors are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the binding affinity of inhibitors to a kinase.

Reagents:

  • LanthaScreen™ Certified Eu-anti-GST Antibody

  • GST-tagged kinase of interest (e.g., PLK4)

  • Alexa Fluor™ conjugated kinase tracer

  • Test compounds (e.g., this compound)

  • Kinase buffer

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 384-well plate, combine the kinase, Eu-labeled antibody, and the Alexa Fluor™ tracer in the kinase buffer.

  • Add the test compound dilutions to the mixture.

  • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • The TR-FRET ratio is calculated, and IC50 values are determined from the dose-response curves.

Cellular Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Reagents:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Cancer cell line of interest

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.

Western Blotting for Kinase Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets.

Reagents:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-PLK4, anti-total-PLK4)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound and/or a signaling pathway activator.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated kinase).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow in kinase inhibitor research.

experimental_workflow cluster_0 Compound Synthesis & Screening cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Screening Initial Kinase Panel Screening Purification->Screening IC50 IC50 Determination (e.g., LanthaScreen) Screening->IC50 CellViability Cell Viability Assays (e.g., MTT) IC50->CellViability WesternBlot Western Blotting (Pathway Analysis) CellViability->WesternBlot SAR Structure-Activity Relationship (SAR) Studies WesternBlot->SAR

A typical workflow for the discovery and evaluation of kinase inhibitors.

PLK4_pathway PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup promotes CellCycle Cell Cycle Progression CentrioleDup->CellCycle enables Apoptosis Apoptosis CellCycle->Apoptosis inhibition leads to Indazole This compound (Indazole Scaffold) Indazole->PLK4 inhibits

Simplified PLK4 signaling pathway and its inhibition by an indazole-based compound.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf-MEK-ERK PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf->Proliferation Indazole Indazole-based Inhibitor Indazole->VEGFR2 inhibits

Overview of the VEGFR2 signaling pathway, a common target for indazole-based inhibitors.

AXL_pathway GAS6 GAS6 AXL AXL GAS6->AXL binds & activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK Akt Akt PI3K->Akt ERK ERK MAPK->ERK CellSurvival Cell Survival, Drug Resistance Akt->CellSurvival ERK->CellSurvival Indazole Indazole-based Inhibitor Indazole->AXL inhibits

The AXL signaling pathway, another potential target for kinase inhibitors.

Comparative Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors: A Focus on 5-Bromo-1-methyl-1H-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of oncology, due to its ability to effectively interact with the hinge region of various kinases.[1][2] 5-Bromo-1-methyl-1H-indazol-3-amine serves as a key building block in the synthesis of a multitude of bioactive molecules, primarily kinase inhibitors aimed at disrupting aberrant cellular signaling pathways implicated in cancer progression.[3] While specific, publicly available cross-reactivity profiling data for inhibitors directly derived from this compound is limited, this guide provides a comparative framework based on closely related analogs.

This guide will utilize data from 6-Bromo-1-methyl-1H-indazol-4-amine analogs as a surrogate to illustrate the methodologies and data presentation critical for assessing kinase inhibitor selectivity. The experimental protocols and data visualization techniques detailed herein are directly applicable to the profiling of any novel inhibitor series based on the this compound scaffold.

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of a series of 6-Bromo-1-methyl-1H-indazol-4-amine analogs against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target.[4] The data is presented to highlight the structure-activity relationship (SAR) and provides a template for how similar data for this compound based inhibitors would be presented.

Compound IDR1 SubstitutionR2 SubstitutionPLK4 IC50 (nM)Alternative Target IC50 (nM)Notes
Lead Compound HH15Axitinib: 0.2Baseline potency.
Analog 1CH3H25-Reduced potency with methyl substitution.
Analog 2ClH10Centrinone: 0.8Increased potency with electron-withdrawing group.
Analog 3HOCH350-Steric hindrance at R2 decreases activity.
Analog 4HNH240-Polar group at R2 is not well-tolerated.

Data presented is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[4]

Experimental Protocols

A thorough understanding of an inhibitor's selectivity is paramount for its development as a safe and effective therapeutic agent.[5] The following protocols outline standard methods for determining the cross-reactivity profile of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., PLK4)

  • Specific peptide substrate with a biotin tag

  • Europium-labeled anti-phospho-substrate antibody (donor fluorophore)

  • Streptavidin-conjugated Alexa Fluor™ 647 (acceptor fluorophore)

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate wells, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the europium-labeled antibody and the streptavidin-conjugated acceptor.

  • Incubate to allow for antibody-antigen binding.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).[4]

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the dose-response curves.[4]

Chemical Proteomics for Off-Target Identification (Kinobeads)

This method allows for the unbiased identification of protein kinases that interact with an inhibitor from a complex cell lysate.[6][7]

Materials:

  • "Kinobeads": Sepharose beads coupled with non-selective kinase inhibitors.[7]

  • Cell lysate (e.g., from a cancer cell line)

  • Test compound

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Incubate the cell lysate with the test compound at various concentrations to allow for binding to its targets.

  • Add the kinobeads to the lysate-compound mixture for competitive binding.[7]

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify and quantify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).[8]

  • A decrease in the amount of a particular kinase bound to the beads in the presence of the test compound indicates that the compound is an off-target of that kinase.

Visualizations

Signaling Pathway

G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, often dysregulated in cancer.[2]

Experimental Workflow

G Kinase Inhibitor Profiling Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_proteomics Proteomics Primary_Screening Primary Screening (Single Concentration) Dose_Response Dose-Response (IC50 Determination) Primary_Screening->Dose_Response Selectivity_Panel Kinase Selectivity Panel (>400 Kinases) Dose_Response->Selectivity_Panel Target_Engagement Target Engagement Assay (e.g., CETSA) Selectivity_Panel->Target_Engagement Off_Target_ID Off-Target Identification (Kinobeads) Selectivity_Panel->Off_Target_ID Phenotypic_Screening Phenotypic Screening (e.g., Anti-proliferation) Target_Engagement->Phenotypic_Screening

Caption: A multi-faceted approach to comprehensively assess the specificity of a novel kinase inhibitor.[5]

Structure-Activity Relationship (SAR)

G SAR of Indazole-Based Inhibitors Core 5-Bromo-1-methyl- 1H-indazol-3-amine (Core Scaffold) R1 R1 Substitution (e.g., at C5) Core->R1 Modification R2 R2 Substitution (e.g., at N1) Core->R2 Modification Activity Kinase Inhibitory Activity (IC50) R1->Activity Impacts R2->Activity Impacts

Caption: The logical relationship in a structure-activity relationship (SAR) study for novel inhibitors.

References

In Vitro Bioactivity of Indazole Derivatives: A Comparative Analysis of Polo-like Kinase 4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. While the specific in vitro bioactivity of 5-Bromo-1-methyl-1H-indazol-3-amine is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors warrants an investigation into its potential biological targets. This guide provides a comparative analysis of two well-characterized indazole-related compounds, CFI-400945 and Centrinone, which are potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a promising target in oncology.

This guide will delve into the in vitro performance of these two compounds, presenting key experimental data in a comparative format. Detailed methodologies for the cited experiments are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the underlying biological processes and experimental designs.

Comparative Bioactivity of PLK4 Inhibitors

The in vitro potency of CFI-400945 and Centrinone has been evaluated through various enzymatic and cell-based assays. The following tables summarize their inhibitory activity against PLK4 and their anti-proliferative effects on different cancer cell lines.

CompoundTargetAssay TypeIC50 / KiCitation
CFI-400945 PLK4Cell-free kinase assayIC50: 2.8 nM[1][2][3]
PLK4Cell-free kinase assayKi: 0.26 nM[1]
Centrinone PLK4Cell-free kinase assayKi: 0.16 nM[4][5]
Centrinone-B PLK4Cell-free kinase assayKi: 0.59 nM[6]

Table 1: In Vitro Enzymatic Activity of PLK4 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of CFI-400945 and Centrinone derivatives against purified PLK4 enzyme. Lower values indicate higher potency.

CompoundCell LineCancer TypeAssay TypeIC50 (GI50)Citation
CFI-400945 SK-UT-1Uterine LeiomyosarcomaCell Viability Assay22.8 ± 6.0 nM[7]
SKNNeuroblastomaCell Viability Assay35.5 ± 12.0 nM[7]
SK-LMS-1LeiomyosarcomaCell Viability Assay52.72 ± 13.1 nM[7]
Breast Cancer PanelBreast CancerCell Viability Assay14 - 165 nM[2]
Centrinone-B Melanoma Cell LinesMelanomaCell Viability AssayEffective at 0-200 nM[6]

Table 2: Anti-proliferative Activity of PLK4 Inhibitors in Cancer Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of CFI-400945 and Centrinone-B in various cancer cell lines. These values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure transparency and reproducibility.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the PLK4 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a reaction buffer.[8]

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., CFI-400945 or Centrinone) are added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Measurement: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the activity of the kinase.

  • Data Analysis: IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[10][11]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[11]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or SDS-HCl solution).[10][11]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.

Visualizing the Molecular Landscape

To better understand the context of this research, the following diagrams illustrate the PLK4 signaling pathway and the workflows of the key experimental assays.

PLK4_Signaling_Pathway cluster_upstream cluster_downstream RTK RTK / GPCR PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PLK4_node PLK4 Centriole_Dup Centriole Duplication PLK4_node->Centriole_Dup P53 p53 PLK4_node->P53 inhibition Cell_Cycle Cell Cycle Progression (G1/S Transition) Centriole_Dup->Cell_Cycle Cell_Cycle->Proliferation Apoptosis Apoptosis P21 p21 P53->P21 G1_Arrest G1 Arrest P21->G1_Arrest G1_Arrest->Proliferation inhibition

Figure 1. PLK4 Signaling Pathway in Cell Cycle Regulation.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, & Inhibitor Start->Prepare_Reagents Incubate Incubate at RT Prepare_Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Measure Measure Luminescence Add_Detection->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

Figure 2. In Vitro Kinase Inhibition Assay Workflow.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

Figure 3. Cell Viability (MTT) Assay Workflow.

References

Comparative Potency of Bromo-Indazole Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer potency of various bromo-indazole derivatives. The data presented is compiled from multiple studies and offers insights into the structure-activity relationships and potential therapeutic applications of this promising class of compounds.

The indazole scaffold is a key pharmacophore in numerous FDA-approved kinase inhibitors, and bromo-indazole derivatives, in particular, have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1][2] These compounds often exert their effects by inhibiting critical cellular pathways involved in cancer progression, such as cell cycle regulation and apoptosis.[1] This guide summarizes the in vitro anti-proliferative activity of several bromo-indazole derivatives, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways they modulate.

Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various bromo-indazole derivatives against a range of cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Antiproliferative Activity of Bromo-Indazole Derivatives Against Various Cancer Cell Lines (IC50 in µM)

Compound IDCancer Cell LineCell Line TypeIC50 (µM)
2f 4T1Breast Cancer0.23
A549Lung Cancer0.95
HCT116Colon Cancer0.98
HepG2Liver Cancer0.80
MCF-7Breast Cancer0.34
5k Hep-G2Liver Cancer3.32 ± 0.43
K562Leukemia12.17 ± 2.85
6o K562Leukemia5.15 ± 0.55
5 HeLaCervical Cancer0.16
SK-LU-1Lung Cancer-
K562Leukemia-
6 HeLaCervical Cancer>38.5
SK-LU-1Lung Cancer-
K562Leukemia-

Data compiled from multiple sources.[2][3][4][5][6] Note: Experimental conditions may vary between studies.

Experimental Protocols

The determination of the anti-cancer potency of bromo-indazole derivatives typically involves the following key experiments:

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the concentration of a bromo-indazole derivative that inhibits the growth of 50% of a cancer cell population (IC50).

  • Materials:

    • Cancer cell line of interest

    • Synthesized bromo-indazole derivative

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the bromo-indazole derivative for a specified period (e.g., 48 or 72 hours).[4]

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Dissolve the formazan crystals with a solubilizing agent like DMSO.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[1]

Cell Cycle Analysis

This method is used to investigate the effect of a compound on the distribution of cells in the different phases of the cell cycle.

  • Objective: To determine if a bromo-indazole derivative causes cell cycle arrest at a specific checkpoint.

  • Materials:

    • Cancer cell line of interest

    • Synthesized bromo-indazole derivative

    • Propidium Iodide (PI) staining solution

    • RNase A

    • Flow cytometer

  • Procedure:

    • Treat cancer cells with the bromo-indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[1]

    • Harvest the cells, wash them with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.[1]

    • Stain the cells with a solution containing propidium iodide (which stains DNA) and RNase A (to prevent staining of RNA).

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways.

  • Objective: To investigate the effect of a bromo-indazole derivative on the expression levels of proteins involved in apoptosis and other signaling pathways.

  • Materials:

    • Cancer cell line of interest

    • Synthesized bromo-indazole derivative

    • Lysis buffer

    • Protein quantification assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cancer cells with the bromo-indazole derivative.

    • Lyse the cells to extract the proteins and quantify the protein concentration.[1]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.[1]

    • Block the membrane to prevent non-specific antibody binding and then incubate it with a primary antibody that specifically recognizes the protein of interest.[1]

    • Wash the membrane and incubate it with a corresponding HRP-conjugated secondary antibody.[1]

    • Add a chemiluminescent substrate and detect the signal, which corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by bromo-indazole derivatives and a typical workflow for their discovery and evaluation.

G cluster_workflow Experimental Workflow for Bromo-Indazole Derivative Evaluation A Synthesis of Bromo-Indazole Derivatives B In Vitro Screening (e.g., MTT Assay) A->B C IC50 Determination B->C D Lead Compound Selection C->D E Mechanism of Action Studies D->E I In Vivo Studies (Animal Models) D->I F Cell Cycle Analysis E->F G Apoptosis Assays E->G H Western Blotting E->H G cluster_pathway P53-Mediated Apoptosis Pathway Indazole Bromo-Indazole Derivatives p53 p53 Activation Indazole->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation (Cleaved Caspase-3) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Researcher's Guide to the Spectroscopic Differentiation of N-1 and N-2 Methylated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and organic synthesis, the unambiguous structural assignment of N-substituted indazoles is a critical task. The indazole scaffold, a bicyclic heteroaromatic system, possesses two nucleophilic nitrogen atoms in its pyrazole ring, leading to the formation of N-1 and N-2 regioisomers upon alkylation.[1][2] These isomers often exhibit distinct biological activities and physicochemical properties, making their precise differentiation essential. This guide provides a comprehensive comparison of spectroscopic methods for distinguishing between N-1 and N-2 methylated indazoles, supported by experimental data and detailed protocols.

The primary challenge arises from the subtle structural differences between the two isomers. While the N-1 substituted indazole retains the aromatic character of the benzene ring, the N-2 isomer features a quinonoid-like structure, which significantly influences the electronic distribution and, consequently, the spectroscopic signatures.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 2D techniques, stands as the most definitive tool for this purpose, with UV-Vis spectroscopy offering valuable complementary data.

Data Presentation: A Comparative Spectroscopic Overview

The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, providing a clear comparison between the N-1 and N-2 methylated isomers.

Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in δ, ppm)

ProtonN-1 Methylated IndazoleN-2 Methylated IndazoleKey Differentiator
N-CH₃ ~4.1 ppm~4.3 ppmN-2 methyl protons are typically deshielded.
H-3 ~8.0 ppm~8.2 ppmH-3 is generally more deshielded in the N-2 isomer.
H-7 ~7.8 ppm~7.7 ppmH-7 is often more deshielded in the N-1 isomer due to proximity to the pyrazole ring.

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in δ, ppm)

CarbonN-1 Methylated IndazoleN-2 Methylated IndazoleKey Differentiator
N-CH₃ ~35 ppm~48 ppmThe N-2 methyl carbon is significantly deshielded.
C-3 ~134 ppm~123 ppmC-3 is notably more shielded in the N-2 isomer.[4]
C-7a ~140 ppm~148 ppmC-7a (the bridgehead carbon) is more deshielded in the N-2 isomer.

Note: These values are illustrative. Referencing specific literature for the exact indazole derivative is recommended.

Table 3: Comparative UV-Vis Absorption Data (λmax in nm)

Isomerλmax (nm) in AcetonitrileElectronic System
1-Methylindazole ~255, ~290, ~298Benzenoid
2-Methylindazole ~235, ~315Quinonoid-like

Data extracted from studies on 1-methylindazole and 2-methylindazole in acetonitrile.[5] The N-2 isomer's extended conjugation often leads to a red-shifted absorption band compared to the N-1 isomer.

Mandatory Visualization: Experimental Workflow

The logical process for differentiating between the N-1 and N-2 isomers using a combination of spectroscopic techniques is outlined below.

G Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation Sample Mixture of N-1 & N-2 Methylated Indazoles NMR 1D & 2D NMR (¹H, ¹³C, HMBC, NOESY) Sample->NMR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy (Less Definitive) Sample->IR HMBC_Analysis HMBC Correlations: N-CH₃ to C-3/C-7a NMR->HMBC_Analysis NOESY_Analysis NOESY Correlations: N-CH₃ to H-7 NMR->NOESY_Analysis UV_Analysis Compare λmax UV_Vis->UV_Analysis N1_Isomer Assigned Structure: N-1 Methylated Indazole HMBC_Analysis->N1_Isomer  ³J(¹H-CH₃, ¹³C-7a) N2_Isomer Assigned Structure: N-2 Methylated Indazole HMBC_Analysis->N2_Isomer  ³J(¹H-CH₃, ¹³C-3) NOESY_Analysis->N1_Isomer  Correlation Present NOESY_Analysis->N2_Isomer  Correlation Absent UV_Analysis->N1_Isomer UV_Analysis->N2_Isomer

Caption: Workflow for spectroscopic differentiation of N-1 and N-2 methylated indazoles.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous assignment of N-1 and N-2 methylated indazoles.[1] Two-dimensional experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly crucial.[1][6]

a. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified indazole isomer.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

b. Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of the carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons. This helps in assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for differentiation.[7] Acquire an HMBC spectrum optimized for 2-3 bond correlations (typically 8-10 Hz). The crucial correlation to observe is between the N-CH₃ protons and the carbons of the indazole ring.

    • N-1 Isomer: A correlation is expected between the N-CH₃ protons and the C-7a carbon.

    • N-2 Isomer: A correlation is expected between the N-CH₃ protons and the C-3 carbon.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify protons that are close in space (<5 Å).[8]

    • N-1 Isomer: A cross-peak should be observed between the N-CH₃ protons and the H-7 proton.

    • N-2 Isomer: No such correlation is expected due to the larger distance between these protons.

UV-Vis Spectroscopy

This technique provides complementary evidence based on the different electronic systems of the isomers.[5]

a. Sample Preparation:

  • Prepare a stock solution of the indazole isomer in a UV-transparent solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 AU (typically in the µM range).

b. Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to record a baseline (blank).

  • Rinse and fill the cuvette with the sample solution.

  • Scan the sample over a range of wavelengths (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax). Compare the spectra of the two isomers, paying attention to the position and shape of the absorption bands.[5]

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can sometimes provide supporting information based on differences in bond vibrations.

a. Sample Preparation:

  • For Solids (KBr Pellet): Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • For Oils or Low-Melting Solids (Thin Film): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

b. Data Acquisition:

  • Place the prepared sample in the IR spectrometer.

  • Acquire a background spectrum of the empty sample holder (or pure salt plates).

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Compare the fingerprint regions (1600-600 cm⁻¹) of the two isomers for subtle differences in C=C, C=N, and C-N stretching and bending vibrations.

Conclusion

The differentiation of N-1 and N-2 methylated indazoles is reliably achieved through a systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide strong initial indicators, 2D NMR experiments, specifically HMBC and NOESY, offer conclusive and unambiguous structural assignments.[1] HMBC is invaluable for establishing through-bond connectivity to the methylation site, while NOESY confirms through-space proximity, providing orthogonal evidence. UV-Vis spectroscopy serves as a rapid and effective secondary method, corroborating the assignments based on the distinct electronic properties of the benzenoid (N-1) and quinonoid-like (N-2) systems. By employing the workflows and protocols outlined in this guide, researchers can confidently elucidate the correct regioisomeric structure of their synthesized indazole derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-1-methyl-1H-indazol-3-amine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of synthesized 5-Bromo-1-methyl-1H-indazol-3-amine, a key intermediate in pharmaceutical synthesis. This document outlines a detailed experimental protocol, presents comparative data, and offers insights into alternative analytical methodologies.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is the preeminent technique for evaluating the purity of non-volatile and thermally labile compounds such as this compound. Its high resolution and sensitivity enable the effective separation of the main compound from process-related impurities and degradation products. A well-developed and validated stability-indicating HPLC method is crucial for ensuring the quality and consistency of the synthesized intermediate.[1][2]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol details a general RP-HPLC method suitable for the purity assessment of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-17 min: 5-95% B; 17-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v), to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same solvent.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Synthesized Compound dissolve Dissolve in Solvent start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

HPLC Purity Assessment Workflow

Comparison with Alternative Analytical Methods

While HPLC is the primary method for purity assessment, other techniques can provide complementary information.

Analytical MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, quantitative, applicable to a wide range of compounds.Requires a suitable chromophore for UV detection, can be time-consuming to develop methods.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like this compound.[1]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Provides molecular weight and structural information, highly sensitive.Can be less quantitative than HPLC unless coupled with a separation technique (e.g., LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC, complex mixtures can be difficult to analyze.
Melting Point Analysis Determination of the temperature at which a solid becomes a liquid.Simple and rapid technique for a preliminary assessment of purity.Impurities can depress and broaden the melting point range, not specific.

Data Presentation: Purity Assessment of Synthesized Batches

The following table summarizes the purity data obtained from three different synthesized batches of this compound using the described HPLC method.

Batch NumberRetention Time (min)Peak Area% Purity
BATCH-00112.54458972399.52
BATCH-00212.55461234599.61
BATCH-00312.53455789199.48

Note: The % Purity is calculated as [(Peak Area of Main Compound) / (Total Peak Area of All Components)] x 100.

Logical Relationship of Analytical Techniques

The selection of an appropriate analytical technique is guided by the properties of the analyte and the information required.

Analytical_Technique_Selection cluster_properties Compound Properties compound This compound non_volatile Non-Volatile compound->non_volatile thermolabile Potentially Thermolabile compound->thermolabile chromophore UV Chromophore Present compound->chromophore hplc HPLC (Primary for Purity) non_volatile->hplc lcms LC-MS (Impurity Identification) non_volatile->lcms nmr NMR (Structural Confirmation) non_volatile->nmr thermolabile->hplc thermolabile->lcms chromophore->hplc gc GC (Residual Solvents)

Selection of Analytical Techniques

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1-methyl-1H-indazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1-methyl-1H-indazol-3-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound and related brominated indazole compounds should be handled as hazardous substances. Similar compounds are known to cause skin, eye, and respiratory irritation. Ingestion of related materials may be harmful.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[4] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and to prevent chemical incompatibilities.[4]

  • Waste Collection: Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.[4] The container should be made of a material compatible with the chemical. The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[4]

  • Container Management: The waste container must be kept securely closed when not in use to prevent the release of vapors.[4] Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[4]

  • Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4] The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[4]

Spill Management

In the event of a spill, evacuate the immediate area. With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3] Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3] Clean the spill area thoroughly.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for the Safe Disposal of this compound cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Segregate as 'Halogenated Organic Waste' B->C Start Disposal D Collect in a Labeled, Leak-Proof Container C->D E Keep Container Closed and Store Safely D->E F Contact Institutional EHS or Licensed Waste Disposal Company E->F G Arrange for Pickup and High-Temperature Incineration F->G H Evacuate Area I Contain Spill with Inert Absorbent H->I J Collect and Place in Hazardous Waste Container I->J J->D

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Personal protective equipment for handling 5-Bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

5-Bromo-1-methyl-1H-indazol-3-amine is classified as an acute toxicant if swallowed and a combustible solid.[1] All personnel must be equipped with the appropriate PPE before handling this compound. The following table summarizes the required PPE.[2]

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[2]
Body Protection Laboratory coat or chemical-resistant apron.To protect personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.[2]

Safe Handling and Operational Plan

Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage Storage prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe prep_waste Prepare Labeled Waste Container gather_ppe->prep_waste don_ppe Don PPE prep_waste->don_ppe weigh_chem Weigh Chemical don_ppe->weigh_chem dissolve_chem Dissolve or Use in Reaction weigh_chem->dissolve_chem dispose_consumables Dispose of Contaminated Consumables dissolve_chem->dispose_consumables clean_glassware Clean Glassware dispose_consumables->clean_glassware decontaminate_area Decontaminate Work Area clean_glassware->decontaminate_area store_chem Store in a Cool, Dry, Well-Ventilated Area decontaminate_area->store_chem cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect Waste in Labeled Container (Halogenated Organic Waste) segregate_waste Segregate from Other Waste Streams collect_waste->segregate_waste store_waste Store in a Cool, Dry, Well-Ventilated Area segregate_waste->store_waste contact_ehs Contact EHS or Licensed Disposal Service store_waste->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.